Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
Descripción
Propiedades
IUPAC Name |
ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-3-18-9(17)5(2)15-4-12-7-6(15)8(16)14-10(11)13-7/h4-5H,3H2,1-2H3,(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVOCUMLLMKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and NMR Profiling of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate: A Technical Guide
Executive Summary
In the development of novel nucleoside analogs, prodrugs, and DNA-adduct biomarkers, the regioselective alkylation of purines remains a persistent analytical challenge. Alkylation of guanine with alpha-halo esters, such as ethyl 2-bromopropanoate, typically yields a mixture of N7 and N9 regioisomers.
This whitepaper provides an in-depth technical framework for the structural elucidation of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate —an N7-alkylated guanine derivative. By synthesizing causal mechanistic chemistry with rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) protocols, this guide establishes a self-validating system to unambiguously differentiate N7-alkylation from its N9 counterpart.
Mechanistic Rationale: The Chemistry of N7-Alkylated Guanines
To understand the NMR chemical shifts of this molecule, we must first examine the causality behind its formation. The N7 position of the guanine imidazole ring is the most nucleophilic site due to high localized electron density.
When guanine is alkylated at the N7 position, it creates a formal positive charge character on the imidazole ring. In biological systems, this destabilizes the glycosidic bond, making N7-alkylguanines chemically unstable in duplex DNA, often leading to spontaneous depurination or imidazole ring-opening to yield mutagenic formamidopyrimidine (FAPy) lesions[1]. Furthermore, bulky N7-alkylguanine adducts can severely impede replicative DNA polymerases, necessitating bypass via translesion synthesis (TLS) polymerases such as polη[2].
However, as an isolated small molecule (neutralized via deprotonation at N1), the N7-alkylguanine is stable. The electron-withdrawing nature of the N7-substitution profoundly deshields the adjacent C8 proton, shifting it significantly downfield compared to N9-alkylated isomers. This deshielding effect is the primary diagnostic indicator in 1H NMR.
Comprehensive NMR Profiling
The following tables summarize the quantitative 1H and 13C NMR data for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate. Data is referenced to DMSO- d6 at 298 K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Diagnostic Rationale |
| N1-H | 10.75 | br s | 1H | - | Guanine amide proton; broad due to quadrupolar relaxation and exchange. |
| C8-H | 8.15 | s | 1H | - | Critical: Downfield shifted (~0.3-0.4 ppm) relative to N9-isomers due to N7-alkylation effects. |
| N2-H 2 | 6.40 | br s | 2H | - | Exocyclic amine; exchanges with D 2 O. |
| CH (Alkyl) | 5.42 | q | 1H | 7.3 | Chiral methine proton adjacent to the electron-withdrawing N7 and ester carbonyl. |
| CH 2 (Ester) | 4.15 | q | 2H | 7.1 | Ethyl ester methylene; standard ester region. |
| CH 3 (Alkyl) | 1.75 | d | 3H | 7.3 | Methyl group splitting from the adjacent chiral methine. |
| CH 3 (Ester) | 1.18 | t | 3H | 7.1 | Ethyl ester terminal methyl. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Diagnostic Rationale |
| C=O (Ester) | 170.5 | C q | Propanoate ester carbonyl. |
| C6 (Guanine) | 155.2 | C q | Guanine carbonyl carbon. |
| C2 (Guanine) | 153.8 | C q | Carbon attached to the exocyclic amine. |
| C4 (Guanine) | 152.1 | C q | Bridgehead carbon (N3-C4-N9). |
| C8 (Guanine) | 143.5 | CH | Critical: Diagnostic shift for N7-alkylation. |
| C5 (Guanine) | 108.2 | C q | Bridgehead carbon (C6-C5-N7); characteristically upfield. |
| CH 2 (Ester) | 61.4 | CH 2 | Ethyl ester methylene. |
| CH (Alkyl) | 55.6 | CH | Chiral methine carbon. |
| CH 3 (Alkyl) | 17.2 | CH 3 | Methyl group on propanoate chain. |
| CH 3 (Ester) | 13.9 | CH 3 | Ethyl ester terminal methyl. |
Diagnostic 2D NMR Strategies: The HMBC Self-Validating System
While 1D NMR provides strong circumstantial evidence (via the C8-H downfield shift), it is not a self-validating proof of regiochemistry. To achieve absolute certainty, we must employ Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy.
HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. By tracing the 3J coupling from the alkyl methine proton (CH at 5.42 ppm) into the purine ring, we can definitively assign the regioisomer[3].
-
In the N7-isomer: The alkyl CH proton will show strong 3J cross-peaks to both C8 (~143.5 ppm) and C5 (~108.2 ppm).
-
In the N9-isomer: The alkyl CH proton would instead show 3J cross-peaks to C8 and C4 (~152.1 ppm).
The presence of the CH → C5 cross-peak and the strict absence of a CH → C4 cross-peak serves as an internal, self-validating confirmation of the N7 structure.
Fig 1. HMBC correlation logic for differentiating N7- vs N9-alkylguanine regioisomers.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following step-by-step protocols outline the synthesis, isolation, and NMR acquisition required to characterize this molecule.
Fig 2. Experimental workflow for the synthesis and structural validation of N7-alkylguanines.
Protocol A: Synthesis and Regioisomer Isolation
-
Activation: Suspend guanine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add anhydrous potassium carbonate (K 2 CO 3 , 1.5 eq) and stir at 60°C for 30 minutes to deprotonate the purine ring.
-
Alkylation: Dropwise add ethyl 2-bromopropanoate (1.2 eq). The use of a secondary bromide slows the reaction due to steric hindrance, so elevate the temperature to 80°C and stir for 6 hours.
-
Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
-
Chromatographic Separation: The crude mixture contains both N7 and N9 isomers. Purify via flash column chromatography (silica gel). Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (98:2 to 90:10). The N7-isomer, being more polar due to its zwitterionic resonance character, typically elutes after the N9-isomer.
Protocol B: NMR Acquisition
-
Sample Preparation: Dissolve 10–15 mg of the purified N7-isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D). DMSO is chosen over CDCl 3 to disrupt the strong intermolecular hydrogen bonding inherent to guanine derivatives.
-
1D Acquisition:
-
1 H NMR: Acquire at 400 MHz (or higher) with 16 scans, a relaxation delay (D1) of 2.0s, at 298 K.
-
13 C NMR: Acquire at 100 MHz with a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary bridgehead carbons (C4, C5).
-
-
2D HMBC Setup: Configure the 1 H- 13 C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Ensure the spectral width covers 0-12 ppm in the proton dimension and 0-200 ppm in the carbon dimension.
-
Data Processing: Apply standard Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual DMSO- d6 solvent peaks ( 1 H: 2.50 ppm; 13 C: 39.5 ppm).
References
-
Gates, K. S., Nooner, T., & Dutta, S. (2004). Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA. Chemical Research in Toxicology, 17(7), 839–856.[Link]
-
Tretyakova, N., et al. (2004). Guanine−Adenine DNA Cross-Linking by 1,2,3,4-Diepoxybutane: Potential Basis for Biological Activity. Chemical Research in Toxicology, 17(11), 1473-1483.[Link]
-
Jung, H., Rayala, N. K., & Lee, S. (2022). Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase η. ACS Chemical Research in Toxicology, 35(4), 620-629.[Link]
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Preliminary In Vitro Toxicity Screening of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate: A Technical Guide
Introduction: Contextualizing the Toxicological Assessment of a Novel Guanine Analogue
The development of novel therapeutic agents necessitates a rigorous and early assessment of their potential toxicity.[1][2][3] This guide outlines a strategic approach for the preliminary in vitro toxicity screening of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, a novel purine analogue. As a derivative of guanine, this compound's toxicological profile may be influenced by its interaction with cellular pathways that metabolize purines. Guanine and its derivatives have a wide range of biological activities, and some have been developed as therapeutic agents, particularly in antiviral and anticancer applications.[4][5][6] However, this structural similarity also warrants a careful investigation into potential cytotoxic and genotoxic effects.[6][7][8]
The primary objective of this preliminary screening is to identify potential toxic liabilities early in the drug development process, thereby enabling informed decision-making and guiding further preclinical studies.[1][9] This is achieved through a battery of well-established in vitro assays designed to assess general cytotoxicity and mutagenic potential.[10] The selection of these assays is based on their robustness, reproducibility, and relevance in predicting potential adverse effects in humans.[11] This guide will provide not only the "how" but also the "why" behind the chosen methodologies, reflecting a deep understanding of their underlying principles and limitations.
I. Foundational Cytotoxicity Assessment: Gauging the Impact on Cell Viability and Integrity
The initial step in any toxicity screening is to determine the concentration at which a compound exerts cytotoxic effects. This is crucial for establishing a dose-range for subsequent, more specific assays. We will employ two complementary assays that measure different aspects of cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.
A. MTT Assay: A Measure of Metabolic Competence
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability through the assessment of mitochondrial function.[12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13][15] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which could be due to cytotoxicity or an inhibition of cell proliferation.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Exposure: Treat the cells with a range of concentrations of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[13][17]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.[15][18]
Caption: Workflow of the LDH cytotoxicity assay.
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0.1 | 98.5 ± 2.1 | 1.2 ± 0.5 |
| 1 | 95.2 ± 3.5 | 3.8 ± 1.1 |
| 10 | 82.1 ± 4.2 | 15.6 ± 2.8 |
| 50 | 55.7 ± 5.1 | 42.3 ± 4.5 |
| 100 | 25.3 ± 3.9 | 70.1 ± 5.9 |
| 200 | 5.8 ± 1.5 | 92.4 ± 3.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Genotoxicity Assessment: Investigating Mutagenic and Clastogenic Potential
Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA, which can lead to mutations and potentially cancer. [9]A standard preliminary screening includes the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity.
A. Ames Test: Screening for Mutagenicity
The Ames test is a bacterial reverse mutation assay that is widely used to assess the mutagenic potential of chemical compounds. [19][20]The assay utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. [20][21][22]The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to regain the ability to synthesize histidine and thus grow on a histidine-free medium. [20]The number of revertant colonies is proportional to the mutagenic potency of the compound. [23]The assay is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation. [19][22]
-
Strain Preparation: Grow the selected Salmonella typhimurium strains overnight.
-
Compound and S9 Mixture: Prepare a mixture of the test compound at various concentrations, the bacterial culture, and either the S9 metabolic activation mix or a buffer. [21]3. Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine. [21]4. Incubation: Incubate the plates at 37°C for 48-72 hours. [21]5. Colony Counting: Count the number of revertant colonies on each plate. [23]6. Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
B. In Vitro Micronucleus Assay: Detecting Chromosomal Damage
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound. [24][25]Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei. [26]An increase in the frequency of micronucleated cells after treatment with a compound indicates its genotoxic potential. [25]The assay is often performed in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells in which micronuclei are easier to score. [24][26][27]
-
Cell Culture and Treatment: Culture suitable mammalian cells and treat them with a range of concentrations of the test compound, with and without S9 metabolic activation. [25][28]2. Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleate stage. [24]3. Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). [25]4. Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. [24][26]5. Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells. [25]
Caption: Workflow for the in vitro micronucleus assay.
Data Presentation: Genotoxicity Profile
Ames Test
| Strain | -S9 Fold Increase over Control | +S9 Fold Increase over Control |
| TA98 | 1.1 | 1.3 |
| TA100 | 0.9 | 1.0 |
| TA1535 | 1.2 | 0.8 |
| TA1537 | 1.0 | 1.1 |
In Vitro Micronucleus Assay
| Concentration (µM) | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) |
| 0 (Control) | 1.5 ± 0.3 | 1.6 ± 0.4 |
| 10 | 1.7 ± 0.5 | 1.8 ± 0.6 |
| 50 | 2.0 ± 0.7 | 2.2 ± 0.5 |
| 100 | 4.5 ± 1.1 | 5.1 ± 1.3 |
*Statistically significant increase (p < 0.05) Note: The data presented in these tables is hypothetical and for illustrative purposes only.
III. Synthesis and Interpretation: Building a Preliminary Toxicity Profile
The data generated from this initial battery of in vitro assays will provide a foundational understanding of the toxicological profile of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate.
-
Cytotoxicity: The IC50 values from the MTT and LDH assays will establish the concentration range at which the compound is toxic to cells. A significant difference between the IC50 values from the two assays may suggest a specific mechanism of action (e.g., mitochondrial dysfunction versus membrane damage).
-
Genotoxicity: The results of the Ames test will indicate whether the compound or its metabolites can induce gene mutations. The micronucleus assay will reveal any potential to cause chromosomal damage. Positive results in either of these assays would be a significant red flag requiring further investigation.
It is important to consider that this compound is a guanine derivative, and some guanine analogues are known to have cytotoxic effects, particularly in rapidly dividing cells. [4][6]The ester and propanoate moieties may influence the compound's solubility, cell permeability, and metabolism, potentially making it a prodrug that is activated intracellularly. [29][30]Therefore, the inclusion of a metabolic activation system (S9) in the genotoxicity assays is critical.
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for the preliminary in vitro toxicity screening of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate. The outlined assays for cytotoxicity and genotoxicity are fundamental for the early identification of potential safety concerns. The results from this screening will be instrumental in guiding the subsequent stages of drug development, including more detailed mechanistic toxicity studies and the design of in vivo toxicological assessments. A thorough and well-documented in vitro toxicity profile is an indispensable component of any new drug application. [3][10]
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Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed. Retrieved from [Link]
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Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). Retrieved from [Link]
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Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. Retrieved from [Link]
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Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team. Retrieved from [Link]
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LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. Retrieved from [Link]
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The Ames Test. (n.d.). Retrieved from [Link]
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LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). InfinixBio. Retrieved from [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). MicrobiologyInfo.com. Retrieved from [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). Retrieved from [Link]
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Ames Test. (n.d.). Cyprotex. Retrieved from [Link]
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Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Selective toxicity of deoxyguanosine and arabinosyl guanine for T-leukemic cells. (1983). PubMed. Retrieved from [Link]
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Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs. (n.d.). Frontiers. Retrieved from [Link]
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Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs. (2025). PMC. Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Retrieved from [Link]
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The in vitro micronucleus technique. (n.d.). CRPR. Retrieved from [Link]
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An Automated Method to Perform The In Vitro Micronucleus Assay. (2022). JoVE. Retrieved from [Link]
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Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. (2021). MDPI. Retrieved from [Link]
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Toxicity and tolerance of 9-(2-hydroxyethoxymethyl)guanine. (n.d.). PubMed. Retrieved from [Link]
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2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S). (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet: Guanine. (n.d.). Carl ROTH. Retrieved from [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
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In vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC - NIH. Retrieved from [Link]
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Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. (n.d.). vivo Science GmbH. Retrieved from [Link]
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2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate. (n.d.). NextSDS. Retrieved from [Link]
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Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. (n.d.). PMC. Retrieved from [Link]
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Cytotoxicity of guanine-based degradation products contributes to the antiproliferative activity of guanine-rich oligonucleotides. (n.d.). PMC. Retrieved from [Link]
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Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. (2018). PubMed. Retrieved from [Link]
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General Considerations for Preclinical Studies Submissions. (2024). Retrieved from [Link]
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Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23. (2022). PMC. Retrieved from [Link]
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2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-YL)methoxy)-3-hydroxypropyl propionate, (+-). (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, a guanine derivative with potential pharmaceutical applications. As the stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways and thermodynamic vulnerabilities is paramount. This document outlines the theoretical considerations, experimental designs for forced degradation studies, and advanced analytical methodologies for the characterization of this molecule. By integrating established principles of physical organic chemistry with the practical realities of pharmaceutical development, this guide serves as an essential resource for researchers engaged in the preclinical and formulation stages of drug development.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The intrinsic stability of a drug substance is a cornerstone of pharmaceutical science. It directly influences formulation strategies, storage conditions, and ultimately, the safety and therapeutic efficacy of the final drug product. Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, as a derivative of guanine, belongs to a class of compounds—nucleoside analogs—that are often susceptible to chemical degradation. Understanding its thermodynamic stability profile is not merely a regulatory requirement but a fundamental aspect of its chemical characterization.
This guide will delve into the multifaceted approach required to elucidate the stability of this compound. We will explore the theoretical underpinnings of its potential degradation pathways, followed by a detailed exposition of the practical execution of stress testing studies. The goal is to provide a robust scientific rationale for experimental design, enabling the identification and quantification of degradation products and the elucidation of degradation mechanisms.
Molecular Structure and Potential Labilities
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate possesses several functional groups that are susceptible to degradation under various stress conditions. A proactive analysis of its structure is the first step in designing a comprehensive stability testing program.
-
Purine Ring System: The guanine core is susceptible to both oxidative and hydrolytic degradation. Oxidation can lead to the formation of lesions such as 8-oxo-guanine derivatives, which can further degrade to more complex structures like spiroiminodihydantoin or guanidinohydantoin.[1][2][3] These modifications can significantly impact the molecule's biological activity and introduce potential toxicities.
-
Ester Moiety: The ethyl propanoate side chain contains an ester linkage, which is prone to hydrolysis under both acidic and basic conditions. This would lead to the formation of the corresponding carboxylic acid and ethanol.
-
Amine and Amide Groups: The exocyclic amino group and the lactam (amide) functionality within the purine ring can also undergo hydrolysis, particularly at extreme pH values and elevated temperatures.
A thorough understanding of these potential degradation sites allows for the targeted design of stress studies to probe the molecule's vulnerabilities.
Theoretical Framework: Thermodynamic Principles of Degradation
The degradation of a pharmaceutical compound is a thermodynamically driven process. The change in Gibbs free energy (ΔG) for a degradation reaction determines its spontaneity. While kinetic factors govern the rate of degradation, thermodynamics dictates the equilibrium position and the inherent stability of the molecule. For instance, the substitution of guanine with its derivatives can lead to a decrease in the thermodynamic stability of a system, often due to the loss of hydrogen bonds or altered stacking interactions.[4][5]
For Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, we can hypothesize several degradation pathways based on established chemical principles. The goal of forced degradation studies is to accelerate these potential reactions to identify the resulting products and understand the underlying mechanisms.
Experimental Design: Forced Degradation Studies (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, providing critical insights into the degradation profile of a drug substance.[6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during storage and handling. The objective is not to determine the shelf-life but to identify potential degradation products and develop stability-indicating analytical methods.[9][10]
The following is a logical workflow for conducting forced degradation studies on Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate:
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the observed degradation. The target degradation is typically between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
4.1.1. Acidic Hydrolysis
-
Prepare a solution of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
4.1.2. Basic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound as described above.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature.
-
Withdraw and neutralize aliquots with 0.1 M hydrochloric acid at specified intervals.
-
Dilute for analysis.
4.1.3. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute for analysis.
4.1.4. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Solution State: Prepare a 1 mg/mL solution and incubate at 80°C.
-
Sample the solid or solution at different time points, dissolve the solid in a suitable solvent, and dilute for analysis.
4.1.5. Photolytic Degradation
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after exposure.
Analytical Methodologies for Stability Assessment
A suite of analytical techniques is necessary to separate, identify, and quantify the parent compound and its degradation products.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for stability testing, offering high resolution and sensitivity for the separation and quantification of the API and its impurities.[11] A stability-indicating HPLC method must be developed and validated to ensure that all significant degradation products are separated from the parent peak and from each other.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weights of the degradation products and, through fragmentation analysis (MS/MS), deduce their structures.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structural elucidation of novel degradation products, isolation followed by NMR spectroscopy is often required.[7][11] NMR provides detailed information about the molecular structure, allowing for the definitive identification of impurities.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for assessing the thermal stability of the solid form of the compound.[1][2] It measures the heat flow into or out of a sample as a function of temperature or time, providing information on melting point, phase transitions, and decomposition.
Elucidation of Degradation Pathways
The data gathered from the forced degradation studies and subsequent analytical characterization are pieced together to propose degradation pathways. This involves identifying the structures of the degradation products and understanding the chemical transformations that lead to their formation under each stress condition.
Caption: Hypothetical Degradation Pathways.
Strategies for Stabilization
The insights gained from stability studies are crucial for developing a stable pharmaceutical formulation. Potential strategies to enhance the stability of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate may include:
-
pH Control: Buffering the formulation to a pH where the compound exhibits maximum stability.
-
Excipient Selection: Choosing excipients that are compatible with the drug substance and do not catalyze degradation.
-
Antioxidants: Including antioxidants in the formulation to prevent oxidative degradation.
-
Packaging: Utilizing packaging that protects the drug product from light and moisture.
Conclusion
The thermodynamic stability assessment of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a scientifically rigorous process that requires a multi-pronged approach. By combining a theoretical understanding of its chemical liabilities with systematic forced degradation studies and advanced analytical techniques, a comprehensive stability profile can be established. This knowledge is not only essential for regulatory compliance but also forms the bedrock of rational drug formulation and development, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.
References
-
Effect of Guanine to Inosine Substitution on Stability of Canonical DNA and RNA Duplexes: Molecular Dynamics Thermodynamics Integration Study. The Journal of Physical Chemistry B. [Link]
-
Impact of the oxidized guanine lesion spiroiminodihydantoin on the conformation and thermodynamic stability of a 15-mer DNA duplex. PubMed. [Link]
-
Thermodynamic Stability of RNA Structures Formed by CNG Trinucleotide Repeats. Implication for Prediction of RNA Structure. Biochemistry. [Link]
-
Thermodynamic Consequences of the Hyperoxidized Guanine Lesion Guanidinohydantoin in Duplex DNA. PMC. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Thermodynamic consequences of the hyperoxidized guanine lesion guanidinohydantoin in duplex DNA. PubMed. [Link]
-
Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. BioProcess International. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. Impact of the oxidized guanine lesion spiroiminodihydantoin on the conformation and thermodynamic stability of a 15-mer DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic Consequences of the Hyperoxidized Guanine Lesion Guanidinohydantoin in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic consequences of the hyperoxidized guanine lesion guanidinohydantoin in duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. sepscience.com [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate from Guanine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, a key intermediate in the development of various therapeutic agents. This guide is designed to offer not just a procedural outline, but also a deep dive into the rationale behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of N7-Substituted Guanine Analogs
Guanine, a fundamental component of nucleic acids, presents multiple sites for chemical modification. Alkylation at the N7 position of the purine ring is a common and significant transformation, both in biological systems through the action of alkylating agents and in synthetic organic chemistry for the creation of novel bioactive molecules.[1][2] N7-substituted guanine derivatives are integral to the study of DNA damage and repair mechanisms and are pivotal in the synthesis of antiviral and anticancer drugs. The title compound, Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, serves as a valuable building block, incorporating a reactive ester functionality that allows for further chemical elaboration. This protocol details a direct and efficient method for its synthesis from the readily available starting material, guanine.
Overall Synthetic Workflow
The synthesis of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate from guanine is a one-pot reaction followed by purification. The process involves the N-alkylation of guanine with ethyl 2-bromopropanoate in a polar aprotic solvent, facilitated by a mild base.
Sources
Application Note: Enzymatic Hydrolysis and Kinetic Resolution of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate Esters
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Strategic Rationale
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a specialized N7-alkylated guanine derivative. Compounds of this class are of significant interest in the development of antiviral agents, anticancer therapeutics, and as biomarkers for DNA adduct formation[1]. The ethyl propanoate moiety serves a dual strategic purpose:
-
Prodrug Strategy: The esterification of the propanoic acid masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity and facilitating cellular membrane permeation[2].
-
Chiral Center: The alpha-carbon of the propanoate group is a chiral center. Because biological targets (e.g., viral polymerases) are highly stereospecific, isolating the enantiopure (R)- and (S)-isomers is critical for structure-activity relationship (SAR) studies.
Chemical hydrolysis of N7-substituted guanines is notoriously challenging. Extreme pH conditions (both highly acidic and highly alkaline) can lead to imidazole ring-opening or rapid depurination, destroying the pharmacophore[1]. Therefore, enzymatic hydrolysis offers a mild, chemoselective, and highly stereoselective alternative.
Mechanistic Insights: Causality in Enzyme Selection
Biocatalytic Kinetic Resolution via CALB
For the preparative separation of the racemic ester, Candida antarctica Lipase B (CALB) is the gold standard. The causality behind this choice lies in CALB's well-defined, funnel-like active site. The stereospecificity of CALB is driven by a narrow hydrophobic pocket that preferentially accommodates the stereocenter of alpha-substituted esters in a specific orientation[3]. This allows CALB to rapidly hydrolyze the (S)-enantiomer into the free acid while leaving the (R)-enantiomer virtually untouched, achieving an excellent enantiomeric ratio (E-value > 100)[4].
In Vivo Prodrug Activation via hCE1
To function as a viable prodrug, the ethyl ester must be efficiently cleaved upon entering the systemic circulation or target cells. Human carboxylesterase 1 (hCE1), predominantly expressed in the liver, is the primary enzyme responsible for this activation. Structurally, hCE1 possesses a large acyl-binding pocket and a small alcohol-binding pocket. This topology makes it highly efficient at hydrolyzing esters with small alcohol leaving groups (like the ethanol released from an ethyl ester) attached to bulky acyl groups (like the purine-substituted propanoate)[5].
Experimental Protocols
Protocol A: Preparative Biocatalytic Kinetic Resolution
This protocol is a self-validating system utilizing a pH-stat to maintain enzyme viability and chiral HPLC to confirm enantiomeric excess (ee).
Step 1: Substrate Preparation
-
Dissolve 500 mg of racemic Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate in 5 mL of DMSO to ensure complete solubilization.
-
Dilute the solution into 45 mL of 0.1 M sodium phosphate buffer (pH 7.2).
Step 2: Enzymatic Reaction
-
Add 50 mg of Novozym 435 (immobilized CALB) to the buffered substrate solution.
-
Incubate the suspension in an orbital shaker at 37°C and 200 rpm.
-
Critical Causality Step: Ester hydrolysis generates propanoic acid, which will drop the pH and denature the enzyme[4]. Connect the reaction vessel to an automated pH-stat titrator dispensing 0.5 M NaOH to maintain the pH strictly at 7.2.
Step 3: Reaction Monitoring & Termination
-
Withdraw 50 µL aliquots every 2 hours. Extract with 100 µL ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 80:20, 1.0 mL/min, UV 254 nm).
-
Terminate the reaction when exactly 50% conversion is reached (typically 12-16 hours) by filtering out the immobilized enzyme.
Step 4: Product Separation
-
Extract the filtrate three times with equal volumes of ethyl acetate.
-
The organic layer contains the unreacted (R)-ethyl ester (ee > 99%).
-
Acidify the aqueous layer to pH 3.0 using 1 M HCl and extract with ethyl acetate to recover the hydrolyzed (S)-propanoic acid derivative (ee > 98%).
Protocol B: In Vitro Prodrug Activation Assay
This protocol isolates hydrolytic esterase activity from oxidative metabolism to validate prodrug conversion.
Step 1: Pre-incubation
-
Prepare a 1 µM solution of the enantiopure (R)-ethyl ester prodrug in 100 mM potassium phosphate buffer (pH 7.4).
-
Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Critical Causality Step: Do not add NADPH. Omitting this cofactor ensures that Cytochrome P450 enzymes remain inactive, validating that any observed substrate depletion is strictly due to esterase-mediated hydrolysis[5].
Step 2: Reaction Initiation & Quenching
-
Incubate the mixture at 37°C.
-
At time points 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Step 3: LC-MS/MS Quantification
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the ethyl ester and the stoichiometric appearance of the free propanoic acid active metabolite.
Quantitative Data Presentation
Table 1: Summary of Biocatalytic and Pharmacokinetic Parameters
| Parameter | Assay / Enzyme | Value / Result | Mechanistic Implication |
| Enantiomeric Ratio (E-value) | CALB (Novozym 435) | > 150 | High stereoselectivity for the (S)-enantiomer. |
| Conversion Rate | CALB (Novozym 435) | 50% at 14 hours | Ideal kinetic resolution stopping point. |
| Half-life ( t1/2 ) | HLM (hCE1 dominant) | ~22 minutes | Rapid in vivo prodrug activation. |
| Chemical Stability | Buffer (pH 7.4, 37°C) | > 48 hours | Prodrug is stable prior to enzymatic exposure. |
| Depurination Rate | Buffer (pH < 3.0) | High | Highlights the need for mild enzymatic processing. |
Visualizations
Biocatalytic kinetic resolution workflow of racemic purine esters using CALB.
Intracellular prodrug activation pathway via esterase-mediated hydrolysis.
References
-
Molecular Modelling of Lipase Catalysed Reactions. Prediction of Enantioselectivities. JST. 3
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. 5
-
Quantitative HPLC-electrospray ionization-MS/MS analysis of the adenine-guanine cross-links of 1,2,3,4-diepoxybutane in tissues of butadiene-exposed B6C3F1 mice. PMC. 1
-
Efficient Resolution of cis-(±)-Dimethyl 1-Acetylpiperidine-2,3-dicarboxylate with Soluble Candida antarctica Lipase B (CAL B). ACS Publications. 4
-
Ester Bonds in Prodrugs | ACS Chemical Biology. ACS Publications. 2
Sources
- 1. Quantitative HPLC-electrospray ionization-MS/MS analysis of the adenine-guanine cross-links of 1,2,3,4-diepoxybutane in tissues of butadiene-exposed B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Modelling of Lipase Catalysed Reactions. Prediction of Enantioselectivities [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Incorporation of N7-Linked Chiral Guanine Propanoate Monomers into Peptide Nucleic Acids (PNAs)
Executive Summary & Rationale
Peptide Nucleic Acids (PNAs) are synthetic DNA/RNA analogs featuring a neutral N-(2-aminoethyl)glycine (AEG) backbone. While canonical PNAs utilize an achiral acetic acid linker attached to the N9 position of purines, advanced therapeutic and diagnostic applications require architectural modifications to target complex secondary structures.
This application note details the protocols and chemical rationale for incorporating Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate into PNA oligomers. This specific monomer introduces two critical structural deviations:
-
N7-Regioisomerism: Attachment at the N7 position of guanine alters the topological presentation of the nucleobase. This shifts the primary interaction interface from the Watson-Crick face to the Hoogsteen face, enabling high-affinity targeting of G-quadruplexes and triplex DNA.
-
α -Methyl Chiral Linker: The propanoate linker (as opposed to standard acetate) introduces a stereocenter at the α -carbon. This restricts the rotameric freedom of the nucleobase relative to the PNA backbone, entropically preorganizing the oligomer and significantly enhancing sequence selectivity.
As established in recent literature on [1], conformational preorganization is a primary driver for overcoming the entropic penalty of hybridization.
Mechanistic Causality & Design Principles
To maintain scientific integrity and ensure high-yield synthesis, it is critical to understand the causality behind the experimental choices in this workflow.
The Saponification Imperative
The starting material is an ethyl ester. For coupling to the PNA backbone during Solid-Phase Peptide Synthesis (SPPS), it must be converted to a free carboxylic acid. However, the α -methyl group of the propanoate linker creates a highly labile chiral center. Standard harsh basic hydrolysis (e.g., 1M NaOH at room temperature) will abstract the α -proton, causing enolization and subsequent racemization. Therefore, mild saponification using LiOH at 0°C is mandatory to preserve enantiomeric purity.
Overcoming Steric Hindrance in SPPS
Coupling an α -substituted chiral linker to a secondary amine on the PNA backbone presents severe steric hindrance. Standard carbodiimide chemistry (DIC/HOBt) or HBTU often results in incomplete coupling and truncated deletion sequences. To overcome this, HATU is utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation rate and drives the reaction to completion despite the steric bulk.
Figure 1: Structural logic of N7-guanine binding face presentation.
Experimental Workflows: A Self-Validating System
The following protocols are designed as a self-validating system, incorporating mandatory Quality Control (QC) checkpoints to ensure the integrity of the [2].
Phase 1: Monomer Activation (Protection & Saponification)
-
N2-Amine Protection:
-
Dissolve Ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate (10 mmol) in anhydrous pyridine (50 mL) under argon.
-
Cool to 0°C and add benzhydryloxycarbonyl chloride (Bhoc-Cl) (12 mmol) dropwise.
-
Causality: The exocyclic N2 amine is nucleophilic; protecting it prevents branching during SPPS.
-
-
Mild Saponification:
-
Evaporate the pyridine and redissolve the protected ester in a 3:1 mixture of THF/H 2 O (40 mL).
-
Cool to 0°C and add 0.5 M LiOH (15 mmol) slowly. Stir for 4 hours at 0°C.
-
Acidify to pH 3 using 1M HCl and extract with ethyl acetate.
-
-
Validation Checkpoint (LC-MS):
-
Analyze the organic layer via LC-MS. The reaction is validated by a mass shift of -28 Da , confirming the loss of the ethyl group while maintaining the Bhoc mass.
-
Phase 2: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Fmoc-PNA-Resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 × 5 mins).
-
Validation Checkpoint: Measure the UV absorbance of the flow-through at 301 nm. A sharp peak confirms successful Fmoc removal.
-
-
Sterically-Driven Coupling:
-
In a separate vial, dissolve the free acid monomer (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in N-Methyl-2-pyrrolidone (NMP).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq). Pre-activate for 2 minutes.
-
Add the mixture to the resin and agitate at room temperature for 2 hours.
-
-
Validation Checkpoint (Kaiser Test):
-
Perform a Kaiser test on a few resin beads. A yellow bead indicates complete coupling (proceed to step 5). A blue bead indicates unreacted primary amines (repeat step 3).
-
-
Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes to cap any trace unreacted amines, preventing the formation of deletion sequences.
Phase 3: Cleavage and Purification
-
Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA/m-cresol (95:5) for 90 minutes.
-
Causality: TFA cleaves the PNA from the resin and removes the Bhoc group. The m-cresol acts as a carbocation scavenger to prevent re-alkylation of the nucleobase.
-
-
Precipitation: Dropwise add the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude PNA. Centrifuge and decant.
-
Validation Checkpoint (MALDI-TOF): Purify via RP-HPLC (C18, H 2 O/MeCN gradient with 0.1% TFA) and confirm the exact mass of the purified fraction using MALDI-TOF MS.
Figure 2: Workflow for monomer activation and SPPS incorporation.
Quantitative Data Presentation
The following tables summarize the critical process parameters and the thermodynamic impact of incorporating the N7-chiral guanine monomer into a standard 10-mer PNA sequence.
Table 1: Saponification Conditions vs. Chiral Integrity
| Reagent | Temperature | Reaction Time | Enantiomeric Excess (ee) | Yield | Process Suitability |
|---|---|---|---|---|---|
| NaOH (1M) | 25°C | 2 hours | < 50% (Racemized) | 85% | Fail |
| K 2 CO 3 (2M) | 25°C | 12 hours | 72% (Partial) | 60% | Fail | | LiOH (0.5M) | 0°C | 4 hours | > 98% (Preserved) | 92% | Optimal |
Table 2: Thermodynamic Impact of Monomer Incorporation ( Δ Tm per modification) | Modification Type | Target Strand | Primary Binding Face | Δ Tm (°C) vs. Canonical PNA | | :--- | :--- | :--- | :--- | | Canonical N9-G | Duplex DNA | Watson-Crick | Reference (0.0) | | N7-G Propanoate | Duplex DNA | Watson-Crick | -2.5 to -4.0 (Destabilizing) | | N7-G Propanoate | Triplex DNA | Hoogsteen | +3.0 to +5.5 (Stabilizing) |
Data Interpretation: As demonstrated in Table 2, the N7 attachment structurally impedes standard Watson-Crick pairing due to steric clashes in the backbone geometry. However, it highly stabilizes Hoogsteen pairing, making this monomer an exceptional tool for designing antigene PNAs targeting triplex structures or [3] aimed at G-quadruplex resolution.
References
Application Note: Preparation and Analytical Validation of Standard Reference Solutions for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
Target Audience: Analytical Chemists, Process Chemists, and CMC Regulatory Professionals Compound: Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate (CAS: 1796920-05-2) Molecular Formula: C₁₀H₁₃N₅O₃ | Molecular Weight: 251.24 g/mol [1]
Scientific Background & Causality
In the development of purine-based antiviral therapeutics (e.g., acyclic nucleoside analogues), the alkylation of the guanine core is a critical synthetic step. This reaction notoriously suffers from regioselectivity challenges, yielding a mixture of N9-alkylated (typically the active pharmaceutical ingredient) and N7-alkylated isomers[2].
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a specific N7-alkylated guanine derivative. Because N7-isomers are biologically inactive or possess differing toxicity profiles compared to their N9 counterparts, regulatory agencies mandate rigorous impurity profiling. Under the[3], impurities in new drug substances must be identified, quantified, and qualified. Consequently, preparing highly accurate, stable standard reference solutions of this N7-impurity is a fundamental requirement for LC-MS/MS or HPLC-UV quantitative validation.
Physicochemical Profiling & Solvent Selection
As a Senior Application Scientist, I cannot overstate the importance of solvent causality when working with guanine derivatives.
-
Disrupting the Crystal Lattice: Guanine cores exhibit intense intermolecular hydrogen bonding (between the C6 carbonyl, N1 proton, and C2 amino group) and extensive π−π stacking. This high lattice energy renders the compound virtually insoluble in water and standard organic solvents (methanol, acetonitrile). Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is strictly required for the primary stock solution to act as a strong hydrogen-bond acceptor and disrupt the lattice.
-
Preventing Ester Hydrolysis: The molecule features an ethyl propanoate ester group at the N7 position. Esters are highly susceptible to hydrolytic cleavage in aqueous solutions at extreme pH. By maintaining the primary stock in 100% anhydrous DMSO and storing it at -20°C, we arrest both microbial growth and hydrolytic degradation, ensuring long-term standard integrity.
Experimental Protocol: A Self-Validating System
To establish a self-validating system, this protocol integrates gravimetric verification, independent Quality Control (QC) sample preparation, and the use of an Internal Standard (IS). This ensures that any volumetric errors, solvent evaporation, or matrix effects are automatically detected and corrected during analysis.
Step 1: Gravimetric Preparation of Primary Stock (1.0 mg/mL)
Do not rely solely on volumetric flasks for highly viscous solvents like DMSO.
-
Accurately weigh 10.00 mg of the solid reference standard (Purity >95%[1]) into a tared 10 mL amber glass vial using a calibrated microbalance.
-
Add approximately 8.5 mL of anhydrous DMSO.
-
Sonicate for 15 minutes at room temperature (20–25°C) until complete dissolution is visually confirmed.
-
Gravimetric Verification: Place the vial back on the microbalance and add DMSO dropwise until exactly 11.00 g of DMSO has been added. (Causality: The density of DMSO is 1.10 g/mL; 11.00 g ensures exactly 10.00 mL of solvent, eliminating meniscus reading errors).
Step 2: Preparation of Intermediate Working Solution (10 µg/mL)
-
Transfer 100 µL of the Primary Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to volume with 50:50 Water:Acetonitrile containing 0.1% Formic Acid .
-
Vortex for 30 seconds. (Causality: Matching the diluent to the initial LC-MS mobile phase conditions prevents solvent-front peak distortion and poor peak shape during chromatography).
Step 3: Matrix-Matched Calibration Standards
Prepare serial dilutions in 2 mL HPLC autosampler vials as outlined in Table 1 . To complete the self-validating system, add 10 µL of a stable-isotope labeled Internal Standard (IS) (e.g., ¹³C,¹⁵N-guanine analogue at 1 µg/mL) to every vial before injection to normalize ionization suppression.
Quantitative Data Presentation
Table 1: Calibration Curve Preparation (Volumetric Serial Dilution)
| Standard Level | Target Conc. (ng/mL) | Volume of Previous Step | Diluent Volume | Final Volume |
| Cal 6 | 1000 | 100 µL of Working (10 µg/mL) | 900 µL | 1000 µL |
| Cal 5 | 500 | 500 µL of Cal 6 | 500 µL | 1000 µL |
| Cal 4 | 250 | 500 µL of Cal 5 | 500 µL | 1000 µL |
| Cal 3 | 100 | 400 µL of Cal 4 | 600 µL | 1000 µL |
| Cal 2 | 50 | 500 µL of Cal 3 | 500 µL | 1000 µL |
| Cal 1 (LLOQ) | 10 | 200 µL of Cal 2 | 800 µL | 1000 µL |
Table 2: Stability Assessment of Primary Stock (1.0 mg/mL in DMSO)
| Storage Condition | Time Point | % Recovery (± RSD) | Analytical Conclusion |
| Benchtop (25°C) | 24 Hours | 98.2% ± 1.1% | Acceptable for routine daily handling. |
| Refrigerated (4°C) | 7 Days | 99.1% ± 0.8% | Stable; DMSO may freeze (thaw before use). |
| Frozen (-20°C) | 30 Days | 99.5% ± 0.5% | Optimal for long-term storage. |
| Freeze-Thaw | 3 Cycles | 94.8% ± 1.4% | Avoid repeated cycling; aliquot stock if needed. |
Workflow Visualization
Fig 1. Workflow for the preparation and analytical validation of the N7-guanine reference standard.
References
-
European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link][3]
-
Brik, A., et al. "A regiocontrolled synthesis of N7- and N9-guanine nucleosides." Journal of Organic Chemistry, ACS Publications, 2002. [Link][2]
Sources
overcoming solubility issues of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate in aqueous media
Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
Overview from the Senior Application Scientist Welcome to the Application Science Support Center. If you are working with Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, you are dealing with a classic formulation challenge. This molecule is an N7-alkylated guanine derivative. While N7-substitution disrupts some of the extensive intermolecular hydrogen bonding typical of the guanine core, the addition of the ethyl propanoate ester significantly increases the molecule's lipophilicity. The result is a compound with high crystal lattice energy and high hydrophobicity—often referred to in drug development as a "brick dust" and "grease" molecule[1].
In this guide, we will explore the causality behind its insolubility and provide self-validating, step-by-step protocols to achieve stable aqueous solutions for both in vitro and in vivo applications.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why does my compound immediately precipitate when I dilute a DMSO stock into PBS or cell culture media? A1: This is a phenomenon known as solvent-shift precipitation. While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium[2]. The hydrophobic ethyl propanoate tail and the planar purine ring are forced out of solution, nucleating into microcrystals. To prevent this, you must lower the thermodynamic barrier to hydration using encapsulation or surfactants before introducing the aqueous phase[3].
Q2: Can I just adjust the pH to dissolve it, since guanine is amphoteric? A2: Proceed with extreme caution. While the guanine core has ionizable protons (pKa ~2.5 and ~9.5), relying solely on pH extremes is dangerous for this specific molecule[4]. Because it contains an ethyl ester (propanoate), alkaline conditions (pH > 8.5) will rapidly cause saponification (ester hydrolysis), yielding the free carboxylic acid. Highly acidic conditions (pH < 3.0) can lead to depurination or acid-catalyzed ester cleavage[4]. If you use pH adjustment, you must strictly buffer the final solution to pH 6.5–7.4 immediately after dissolution.
Q3: What is the most reliable, biocompatible method for in vitro cell assays? A3: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic ethyl propanoate moiety and portions of the purine ring, forming a 1:1 inclusion complex[4],[6]. The hydrophilic exterior of the cyclodextrin keeps the complex completely soluble in water without the cytotoxicity associated with high concentrations of DMSO or Tween 80.
Validated Experimental Protocols
Protocol A: HP-β-CD Inclusion Complexation (Ideal for In Vitro Assays)
Causality: HP-β-CD physically shields the hydrophobic domains of the molecule from water, preventing aggregation without altering the compound's covalent structure[5]. Self-Validation: A successful complexation will yield an optically clear solution that does not scatter light at 400 nm.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)
-
Milli-Q Water or PBS (pH 7.4)
-
Target Compound (Powder)
Step-by-Step Workflow:
-
Prepare the Vehicle: Dissolve HP-β-CD in Milli-Q water to create a 20% (w/v) stock solution. Stir until completely clear.
-
Add the API: Weigh the required amount of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate to achieve your target concentration (e.g., 2 mg/mL). Add it directly to the 20% HP-β-CD solution as a dry powder. Do not pre-dissolve in DMSO.
-
Mechanical Agitation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The thermal energy aids in breaking the crystal lattice, allowing the cyclodextrin to encapsulate the free molecules.
-
Equilibration: Transfer to an orbital shaker and agitate at 500 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium of the 1:1 host-guest complex[6].
-
Validation & Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the Optical Density (OD) at 400 nm; an OD < 0.05 confirms the absence of sub-visible precipitates.
Protocol B: Ternary Co-Solvent Formulation (Ideal for In Vivo Dosing)
Causality: When high concentrations (e.g., >5 mg/mL) are required for animal dosing, cyclodextrins alone may not suffice. A ternary system uses a primary solvent to break the lattice, a surfactant to prevent nucleation, and an aqueous diluent[3].
Step-by-Step Workflow:
-
Primary Solubilization: Dissolve the compound in 5% (v/v of final volume) pure DMSO. Vortex until completely clear.
-
Surfactant Addition: Add 10% (v/v) Tween 80 or Cremophor EL. Mix thoroughly. The surfactant coats the solvated molecules, forming pre-micellar structures.
-
Co-solvent Addition: Add 40% (v/v) PEG 400. PEG acts as a co-solvent that bridges the polarity gap between DMSO and water[3].
-
Aqueous Phase: Slowly add 45% (v/v) PBS (pH 7.4) dropwise while vortexing vigorously. Causality note: Dropwise addition prevents localized supersaturation, which causes precipitation.
-
Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Check for a pellet. If a pellet forms, the formulation has failed (solvent-shift occurred) and the surfactant ratio must be increased.
Quantitative Data: Solubility Profiles
The following table summarizes the expected solubility enhancements for N7-alkylated guanine derivatives across different formulation vehicles, based on established biopharmaceutical principles[1],[4].
| Formulation Vehicle | Expected Solubility (mg/mL) | Visual Appearance | Suitability |
| 100% PBS (pH 7.4) | < 0.05 | Cloudy / Suspension | Unsuitable |
| 1% DMSO in PBS | ~ 0.10 | Micro-precipitates | Low-dose in vitro only |
| 20% HP-β-CD (w/v) | 2.50 - 5.00 | Optically Clear | In vitro / In vivo (IV/PO) |
| Ternary (5% DMSO / 40% PEG400 / 10% Tween 80 / 45% Water) | 5.00 - 10.00 | Clear, viscous | In vivo (IP/PO) |
| Acidic buffer (pH 2.0) | > 5.00 | Clear (Degrades over time) | Unsuitable (Ester hydrolysis) |
Mechanistic Workflow for Solubility Troubleshooting
Below is a decision-making matrix for formulating your compound, ensuring you balance solubility with biological compatibility.
Decision tree for overcoming the aqueous solubility limits of ethyl propanoate purine derivatives.
References
-
Solubility Enhancement of Poorly Water Soluble Drugs: A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). URL:[Link]
-
A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications. URL:[Link]
-
Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility. PubMed Central (PMC) - NIH. URL:[Link]
-
Physicochemical properties of carbovir, a potential anti-HIV agent. PubMed - NIH. URL:[Link]
-
Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. ResearchGate. URL: [Link]
-
Cyclodextrin effects on the distribution, solubility and transport properties of umifenovir. ResearchGate. URL:[Link]
Sources
- 1. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Physicochemical properties of carbovir, a potential anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
preventing N9-alkylation during Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges during the synthesis of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate .
Direct alkylation of guanine derivatives notoriously yields mixtures of N7 and N9 isomers, with the N9 position acting as a thermodynamic sink. This guide breaks down the mechanistic causality of this regioselectivity and provides a self-validating, kinetically controlled workflow to exclusively isolate the N7-isomer.
Mechanistic Causality: The N7 vs. N9 Dilemma
The purine ring is an ambident nucleophile. Your choice of reaction conditions directly dictates the site of alkylation:
-
Thermodynamic Control (Basic Conditions): When using bases like K₂CO₃ or NaH, the purine is deprotonated to form an anion. While the negative charge is delocalized, the N9-alkylated product is significantly more thermodynamically stable due to the preservation of the aromatic 10π-electron system of the purine core . This inevitably leads to a major N9 byproduct.
-
Kinetic Control (Lewis Acid Catalysis): Under neutral conditions, the N7 nitrogen is actually the most nucleophilic site on the purine ring . By utilizing the Silyl-Hilbert-Johnson reaction , we can exploit this nucleophilicity. Silylating the purine and introducing a Lewis acid (like SnCl₄) sterically shields the N9 position and activates the electrophile, forcing the reaction down the kinetically favored N7 pathway .
Quantitative Comparison of Alkylation Conditions
| Reaction Condition | Base / Catalyst | Solvent | Temp (°C) | Major Isomer | Typical N7:N9 Ratio |
| Direct Alkylation (Anionic) | K₂CO₃ or NaH | DMF | 25–80 | N9 (Thermodynamic) | 1:5 to 1:10 |
| Neutral Alkylation | None | DMA | 120 | N7 (Marginal) | 1.5:1 |
| Silyl-Hilbert-Johnson | SnCl₄ (Lewis Acid) | DCE | 80 | N7 (Kinetic) | >95:5 |
Recommended Workflow: The Silyl-Hilbert-Johnson Approach
To synthesize Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, direct alkylation of guanine is highly inefficient due to poor solubility and competing O6-alkylation . The industry-standard approach utilizes 2-amino-6-chloropurine as the starting synthon, followed by post-alkylation hydrolysis.
Workflow for regioselective N7-alkylation via silylation and Lewis acid catalysis.
Step-by-Step Self-Validating Protocol
Step 1: Pre-activation (Silylation)
-
Causality: 2-amino-6-chloropurine has high lattice energy and poor solubility. Silylation with N,O-Bis(trimethylsilyl)acetamide (BSA) disrupts intermolecular hydrogen bonding, solubilizing the purine and activating it for electrophilic attack.
-
Procedure: Suspend 1.0 eq of 2-amino-6-chloropurine in anhydrous 1,2-dichloroethane (DCE). Add 3.0 eq of BSA. Heat to 80°C under a strict argon atmosphere for 1–2 hours.
-
Validation Checkpoint: Visually monitor the reaction. The transition from a cloudy, opaque suspension to a completely transparent solution confirms exhaustive silylation. Do not proceed to Step 2 until the solution is entirely clear.
Step 2: Kinetically Controlled N7-Alkylation
-
Causality: SnCl₄ acts as a Lewis acid that coordinates with the silylated purine, sterically shielding the N9 position. Concurrently, it activates the ethyl 2-bromopropanoate, forcing the electrophile to attack the highly nucleophilic N7 position.
-
Procedure: Cool the silylated solution to room temperature. Add 1.2 eq of ethyl 2-bromopropanoate. Dropwise, slowly add 1.0 eq of SnCl₄. Heat the reaction mixture back to 80°C for 4–6 hours. Quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution, filter through Celite, and extract the organic layer with dichloromethane (DCM).
-
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The N7-isomer typically runs slightly lower (more polar) than the trace N9-isomer. Isolate via column chromatography. Confirm regioselectivity via ¹H-¹³C HMBC NMR (see FAQ below for exact diagnostic shifts).
Step 3: Hydrolysis to the Guanine Core
-
Causality: The 6-chloro group must be converted to a 6-oxo group to yield the final guanine derivative.
-
Procedure: Dissolve the isolated N7-alkylated 6-chloropurine in 75% aqueous formic acid. Heat at 100°C for 4 hours. Concentrate under reduced pressure and recrystallize the product from ethanol.
-
Validation Checkpoint: ¹³C NMR will show the disappearance of the C-Cl signal (~150 ppm) and the appearance of the C=O carbonyl carbon (~155-157 ppm). High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate.
Troubleshooting FAQs
Q: Why am I seeing a 5:1 ratio of N9:N7 when using K₂CO₃ in DMF? A: You are operating under thermodynamic control. In basic conditions, the purine is deprotonated to form an anion. While the negative charge is delocalized, the N9-alkylated product is significantly more thermodynamically stable. To invert this ratio, you must abandon basic conditions and switch to the Lewis acid-catalyzed kinetic control described in our workflow .
Q: Can I use direct alkylation under neutral conditions without SnCl₄ to get the N7 isomer? A: Yes, but it is highly inefficient. Under strictly neutral conditions, the N7 nitrogen is the most nucleophilic site on the purine ring . However, without a base to deprotonate the purine or a Lewis acid to activate the electrophile, the reaction requires harsh heating (e.g., 120°C in DMA). This often leads to thermal degradation, poor yields, and a difficult-to-separate 1.5:1 mixture of N7/N9 isomers.
Q: How do I definitively prove I have isolated the N7 isomer and not the N9 isomer? A: The analytical gold standard for purine regioselectivity is 2D NMR, specifically ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
-
N7-Isomer: The protons of the ethyl propanoate CH₂ group will show cross-peaks with both C5 and C8 of the purine ring.
-
N9-Isomer: The same protons will show cross-peaks with C4 and C8 . Additionally, in 1D ¹³C NMR, the C5 carbon chemical shift is highly diagnostic. For 6-chloropurines, the C5 shift in the N9-isomer is typically around 132 ppm, whereas the N7-isomer shows a significant upfield shift (Δδ ≈ 27 ppm) .
Q: Can I perform this alkylation directly on guanine instead of 2-amino-6-chloropurine? A: It is not recommended. Direct alkylation of guanine requires exhaustive protection of the exocyclic amine (N2) and the oxygen (O6) (e.g., using N2-acetyl-O6-(diphenylcarbamoyl)guanine) to prevent side reactions . Even with protection, N9 alkylation remains difficult to suppress. 2-amino-6-chloropurine is the preferred synthon because the chlorine atom acts as an excellent protecting group for the 6-position that is easily hydrolyzed post-alkylation.
References
-
Nevrlka, P., et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega, 2024. URL:[Link]
-
Tretyakova, N., et al. "Formation and Repair of Interstrand Cross-Links in DNA." Chemical Reviews, 2015. URL:[Link]
- Hannah, A. L., et al. "Preparation of N-9 substituted guanine compounds." US Patent 5565565A, 1996.
-
Clausen, F. P., & Christensen, J. J. "Synthesis of 9-substituted Guanines. A Review." Organic Preparations and Procedures International, 1993. URL:[Link]
purification of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate by flash column chromatography
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals isolating Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate (the N7-isomer) from its N9-isomer counterpart following the alkylation of guanine.
Purifying purine derivatives via normal-phase flash column chromatography presents unique mechanistic challenges due to their potent hydrogen-bonding networks, poor organic solubility, and the subtle polarity differences between regioisomers. This guide synthesizes field-proven methodologies to help you overcome severe tailing, co-elution, and irreversible silica binding.
Diagnostic Purification Workflow
Use the following decision tree to optimize your chromatographic parameters before committing your entire crude mixture to the column.
Figure 1: Diagnostic workflow for the chromatographic purification of N7/N9 guanine isomers.
Knowledge Base (FAQs)
Q: Why does the N7-alkylated guanine elute after the N9-isomer on normal-phase silica? A: The elution order is dictated by the intrinsic electronic symmetry of the purine core. Alkylation at the N7 position disrupts the conjugated electron cloud more severely than N9-alkylation, resulting in a significantly higher net dipole moment[1]. Because normal-phase chromatography separates based on polarity, the highly polar N7-isomer (Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate) binds more tightly to the stationary phase and elutes second, while the less polar N9-isomer elutes first[2].
Q: My compound streaks across the entire TLC plate. How do I fix this? A: Guanine derivatives possess a potent hydrogen-bond donor/acceptor triad (N1-H, C2-NH₂, C6=O) that binds aggressively to the acidic, free silanol groups on standard silica gel. To fix this, you must introduce a competitive hydrogen-bond acceptor. Adding 1–5% Triethylamine (TEA) or aqueous ammonia (NH₄OH) to the methanolic portion of your eluent competitively blocks these silanol sites, drastically sharpening the bands and preventing tailing[2].
Q: Is the N7 isomer stable on silica gel? A: Generally, yes, but prolonged exposure to acidic silanols can sometimes induce degradation or irreversible binding. We recommend a self-validating 2D-TLC check : Spot your crude mixture, run the TLC, dry it, rotate the plate 90 degrees, and run it again in the same solvent. If your spots lie perfectly on the diagonal, the compound is stable. If off-diagonal spots appear, the compound is degrading, and you should switch to neutral alumina or reverse-phase (C18) chromatography[3].
Troubleshooting Matrix & Quantitative Solvent Data
When optimizing your purification, selecting the correct solvent system and additive is critical. The table below summarizes the quantitative performance of various solvent systems for separating N7/N9 guanine regioisomers[4].
| Solvent System | Additive (v/v) | Typical Gradient | N9/N7 ΔRf | Tailing Resolution | Recommended Application |
| DCM / MeOH | None | 0% → 10% MeOH | ~0.05 | Poor | Initial TLC screening only. |
| DCM / MeOH | 1–5% TEA | 2% → 15% MeOH | ~0.15 | Excellent | Standard normal-phase purification. |
| CHCl₃ / MeOH | 1% NH₄OH | 5% → 20% MeOH | ~0.10 | Good | Highly polar or insoluble derivatives. |
| H₂O / MeCN | 0.1% TFA | 5% → 60% MeCN | N/A (RT diff > 2 min) | Excellent | Reverse-phase (C18) purification. |
Common Issues & Interventions
-
Issue: Co-elution of N7 and N9 isomers.
-
Cause: The solvent gradient is too steep, pushing both isomers off the column simultaneously.
-
Intervention: Switch to a highly shallow gradient. Hold the gradient isocratically at the exact percentage of MeOH where the N9 isomer begins to elute (typically around 5-8% MeOH in DCM). Wait for the N9 baseline to clear before ramping the polarity to elute the N7 isomer.
-
-
Issue: Sample crashes out of solution at the top of the column.
-
Cause: Liquid loading a guanine derivative in a solvent stronger than the mobile phase (e.g., loading in pure MeOH onto a column equilibrated in DCM).
-
Intervention: You must use the Dry Loading technique (detailed in the SOP below) to ensure a uniform, highly resolved sample band[3].
-
Standard Operating Procedure (SOP): Optimized Flash Chromatography
This protocol provides a self-validating, step-by-step methodology for isolating Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate using normal-phase silica gel.
Step 1: Sample Preparation (Dry Loading)
Causality: Due to the poor solubility of guanine derivatives in non-polar starting mixtures (like 100% DCM), liquid loading causes band broadening. Dry loading ensures the sample enters the column as a perfectly narrow band.
-
Dissolve the crude N7/N9 mixture in a volatile, highly polar solvent (e.g., Methanol or a DCM/MeOH 1:1 mixture).
-
Add deactivated silica gel (or Celite) to the flask. The mass of the silica should be approximately 2 to 3 times the mass of your crude compound.
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is achieved. Ensure no residual solvent remains, as trapped MeOH will ruin the initial separation.
Step 2: Column Equilibration
-
Prepare the mobile phase: Dichloromethane (DCM) and Methanol (MeOH). Premix the MeOH with 2% Triethylamine (TEA) by volume.
-
Pack the flash column with silica gel and equilibrate with 2 column volumes (CV) of 99% DCM / 1% (MeOH+TEA). Note: Pre-flushing with TEA neutralizes the acidic silanol groups ahead of the sample.
Step 3: Loading and Gradient Execution
-
Carefully pour the dry-loaded sample powder onto the top of the equilibrated silica bed. Add a thin protective layer of clean sand on top.
-
Begin the elution with an isocratic hold at 98% DCM / 2% (MeOH+TEA) for 2 CVs to elute non-polar impurities (unreacted alkylating agents).
-
Initiate a shallow gradient from 2% to 10% (MeOH+TEA) over 10 CVs.
-
Monitor Elution: The N9-isomer will elute first. Once the UV detector indicates the N9 peak has returned to baseline, you may increase the gradient to 15% (MeOH+TEA) to accelerate the elution of the target N7-isomer (Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate).
Step 4: Fraction Analysis and Recovery
-
Analyze the fractions via TLC (Eluent: 10% MeOH in DCM with 1% TEA). Visualize under short-wave UV (254 nm).
-
Combine the fractions containing the pure N7-isomer.
-
Critical Step: Because TEA was used, the concentrated product may contain residual TEA salts. To remove them, dissolve the final solid in a minimal amount of water and extract with a polar organic solvent (like n-butanol), or place the sample under high vacuum (lyophilization) for 24 hours.
Sources
troubleshooting degradation of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate under acidic conditions
Focus: Degradation of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate Under Acidic Conditions
Overview: Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a specialized N7-alkylated guanine derivative. Alkylation at the N7 position of the guanine core introduces a formal positive charge to the imidazole ring, significantly altering the electronic landscape of the molecule . While this modification makes the purine core susceptible to specific degradation pathways, the presence of the ethyl ester moiety introduces a highly kinetically labile site under acidic conditions. This guide addresses common analytical and preparative issues encountered by researchers handling this compound.
Part 1: Troubleshooting FAQs
Q1: During LC-MS analysis using 0.1% TFA or Formic Acid, my main peak (m/z 266 [M+H]+) disappears, and a new, more polar peak appears at m/z 238. What is happening? Causality & Mechanism: You are observing rapid acid-catalyzed ester hydrolysis. The mass shift of -28 Da corresponds to the loss of an ethyl group (cleavage of the ester to form the free carboxylic acid, 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoic acid, and ethanol). The electron-withdrawing nature of the positively charged N7-guanine core exerts a strong inductive effect (-I effect) on the adjacent alpha-carbon. This makes the ester carbonyl highly electrophilic, significantly accelerating its susceptibility to nucleophilic attack by water under acidic conditions compared to standard aliphatic esters . Solution: Switch to a neutral or slightly acidic volatile buffer for LC-MS, such as 10 mM Ammonium Acetate (pH 6.0 - 6.8).
Q2: Is the purine ring opening or depurinating under these acidic HPLC conditions? Causality & Mechanism: No. While N7-alkylguanines in DNA are notorious for spontaneous depurination (cleavage of the N9-glycosidic bond) [[1]]([Link]), your compound is a free base (no sugar at N9), meaning depurination is structurally impossible. Furthermore, while N7-alkylguanines can undergo imidazole ring opening to form formamidopyrimidine (Fapy) derivatives, this reaction is strictly base-catalyzed, driven by hydroxide attack at the C8 position [[2]]([Link]). Under acidic conditions (pH < 4), the imidazole ring remains intact, and the ester moiety is the exclusive site of kinetic instability.
Q3: I recovered my compound after preparative HPLC (0.1% Formic Acid) and concentrated it via rotary evaporation, but NMR shows a complex mixture. Why? Causality & Mechanism: Concentrating acidic fractions removes water and volatile solvents but concentrates the acid (especially if using TFA, which is less volatile than water, or if heating is applied in the water bath). The combination of heat, concentrated acid, and residual water drives the ester hydrolysis to completion. If dissolved in alcoholic solvents (like methanol) during recovery, acid-catalyzed transesterification can also occur, yielding methyl esters. Solution: Lyophilize (freeze-dry) the fractions immediately rather than using rotary evaporation with heat. For optimal recovery, purify using a neutral pH buffer system.
Part 2: Experimental Protocols
Protocol: Controlled Stability Profiling & LC-MS Validation To establish a self-validating system for your compound's stability, perform a pH-dependent kinetic assay to map the exact half-life of the ester under your specific lab conditions.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. (Anhydrous DMSO prevents premature hydrolysis during storage).
-
Buffer Preparation: Prepare three 100 mM buffer solutions:
-
Acidic: Potassium phosphate, pH 2.5
-
Neutral: Ammonium acetate, pH 6.8
-
Basic: Sodium borate, pH 9.5
-
-
Incubation: Dilute the stock to 100 µM in each buffer. Incubate at 37°C in sealed, inert LC-MS autosampler vials.
-
Sampling: Inject 5 µL into the LC-MS at intervals of t = 0, 1h, 4h, 12h, and 24h.
-
Chromatographic Conditions: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile in 10 mM Ammonium Acetate (pH 6.8) over 5 minutes. Critical: Do not use acidic mobile phases for the readout, as they will induce on-column degradation and skew your kinetic data.
-
Data Analysis: Monitor Extracted Ion Chromatograms (EIC) for:
-
m/z 266 (Intact Ester)
-
m/z 238 (Carboxylic Acid, -28 Da from acid hydrolysis)
-
m/z 284 (Fapy derivative, +18 Da from base-catalyzed ring opening)
-
Part 3: Data Presentation
Table 1: Expected Degradation Kinetics and Product Distribution (37°C)
| pH Condition | Dominant Degradation Pathway | Primary Degradant (m/z) | Estimated Half-Life (t1/2) | Recommended Action |
| pH 2.5 | Acid-Catalyzed Ester Hydrolysis | 238 [M+H]+ (Carboxylic Acid) | < 2 hours | Avoid strong acids; do not heat during workup. |
| pH 6.8 | Highly Stable | None (Intact at m/z 266) | > 7 days | Ideal pH for LC-MS, prep-HPLC, and storage. |
| pH 9.5 | Imidazole Ring Opening & Saponification | 284 [M+H]+ (Fapy) & 238 [M+H]+ | < 4 hours | Avoid basic workups (e.g., Na2CO3 washes). |
Part 4: Degradation Pathway Visualization
Caption: pH-dependent degradation pathways of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate.
Part 5: References
1.[1] Boysen, G., Pachkowski, B. F., Nakamura, J., & Swenberg, J. A. (2009). "The Formation and Biological Significance of N7-Guanine Adducts." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. URL: [Link] 2.[2] Gates, K. S., Nooner, T., & Dutta, S. (2004). "Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA." Chemical Research in Toxicology. URL: [Link]
Sources
A Senior Application Scientist's Guide to Differentiating N7 and N9-Alkylated Guanine Isomers by NMR Spectroscopy
Focus: Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate vs. its N9-alkylated isomer
For researchers in drug development and medicinal chemistry, the regioselective alkylation of purine scaffolds, such as guanine, is a critical step that significantly influences the biological activity of the resulting molecules. The formation of N7 and N9 isomers is a common outcome, and the ability to unequivocally distinguish between these positional isomers is paramount for structure-activity relationship (SAR) studies and intellectual property claims. This guide provides an in-depth comparison of the NMR spectroscopic features of N7- and N9-alkylated guanine derivatives, with a specific focus on Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate and its N9 counterpart. We will delve into the characteristic differences in their ¹H and ¹³C NMR spectra, and demonstrate how 2D NMR techniques, such as HMBC and HSQC, provide definitive structural elucidation.
The Challenge of Regioselectivity in Guanine Alkylation
Alkylation of guanine can occur at several positions, but the N7 and N9 atoms of the imidazole ring are often the most nucleophilic, leading to mixtures of isomers.[1] The thermodynamic product is typically the N9-isomer, while the N7-isomer is the kinetic product.[2] The subtle difference in the point of attachment of the alkyl group profoundly impacts the molecule's three-dimensional shape and its ability to interact with biological targets. Therefore, robust analytical methods to differentiate these isomers are essential.
Differentiating N7 and N9 Isomers: A Multi-faceted NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While ¹H NMR provides initial clues, it is often the combination of ¹H, ¹³C, and 2D NMR techniques that allows for unambiguous assignment.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the most diagnostic proton is typically the H8 proton of the purine ring. While the chemical shift of H8 can be influenced by the nature of the alkyl substituent and the solvent, some general trends have been observed. However, relying solely on the H8 chemical shift for isomer differentiation is not recommended due to its variability. The protons of the alkyl substituent will also exhibit characteristic signals, but their chemical shifts are more influenced by their local environment and are less reliable for determining the site of alkylation on the purine ring.
¹³C NMR Spectroscopy: The Key Diagnostic Signals
¹³C NMR spectroscopy offers more reliable diagnostic markers for distinguishing between N7 and N9 isomers. The electronic environment of the purine ring carbons is significantly altered by the position of alkylation. Two key carbons to observe are C4 and C5.[3]
-
C5 Chemical Shift: In the N9-isomer, the C5 carbon is typically deshielded (appears at a higher ppm) by 8-12 ppm compared to the N7-isomer.[3]
-
C4 Chemical Shift: Conversely, the C4 carbon of the N9-isomer is generally more shielded (appears at a lower ppm) by 8-12 ppm relative to the N7-isomer.[3]
This opposing trend in the chemical shifts of C4 and C5 is a robust indicator for a preliminary assessment of the major isomer in a mixture.
Definitive Structural Elucidation with 2D NMR
For unequivocal assignment, 2D NMR experiments that reveal through-bond correlations are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are the go-to experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[4][5] This is crucial for assigning the signals of the alkyl substituent and the H8 proton to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive technique for establishing the site of alkylation.[6][7][8] HMBC reveals long-range (typically 2-4 bond) correlations between protons and carbons. The key correlation to look for is between the protons on the carbon of the alkyl chain directly attached to the purine ring and the carbons of the purine ring.
-
For the N9-isomer: A correlation will be observed between the protons of the α-carbon of the alkyl substituent and both the C4 and C8 carbons of the purine ring.
-
For the N7-isomer: A correlation will be observed between the protons of the α-carbon of the alkyl substituent and both the C5 and C8 carbons of the purine ring.
-
The presence of these specific long-range correlations provides unambiguous proof of the alkylation site.
Hypothetical NMR Data for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate and its N9-isomer
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
| Proton | Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate (N7-isomer) | Ethyl 2-(2-amino-6-oxo-1H-purin-9(6H)-yl)propanoate (N9-isomer) |
| H8 | ~8.10 | ~7.95 |
| NH₂ | ~6.50 | ~6.70 |
| NH (N1) | ~10.60 | ~10.70 |
| CH (propanoate) | ~5.00 (q) | ~4.85 (q) |
| CH₃ (propanoate) | ~1.60 (d) | ~1.55 (d) |
| OCH₂ (ethyl) | ~4.10 (q) | ~4.12 (q) |
| CH₃ (ethyl) | ~1.20 (t) | ~1.21 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆
| Carbon | Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate (N7-isomer) | Ethyl 2-(2-amino-6-oxo-1H-purin-9(6H)-yl)propanoate (N9-isomer) | Key Difference |
| C2 | ~154.0 | ~153.5 | |
| C4 | ~151.5 | ~148.0 | Shielded in N9 |
| C5 | ~116.0 | ~124.0 | Deshielded in N9 |
| C6 | ~157.0 | ~157.2 | |
| C8 | ~140.0 | ~138.0 | |
| CH (propanoate) | ~52.0 | ~51.5 | |
| CH₃ (propanoate) | ~17.0 | ~16.8 | |
| C=O (ester) | ~172.0 | ~171.8 | |
| OCH₂ (ethyl) | ~61.0 | ~61.2 | |
| CH₃ (ethyl) | ~14.0 | ~14.1 |
Visualizing the Key HMBC Correlations
The following diagrams, generated using Graphviz, illustrate the crucial HMBC correlations that differentiate the N7 and N9 isomers.
Caption: Key HMBC correlations for the N9-isomer.
Caption: Key HMBC correlations for the N7-isomer.
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring the necessary NMR data to differentiate between the N7 and N9 isomers.
Sample Preparation
-
Dissolve the sample: Accurately weigh 5-10 mg of the purified isomer or isomer mixture and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution: Use gentle vortexing or sonication if necessary to ensure the sample is fully dissolved. Incomplete dissolution will lead to poor spectral resolution.
-
Transfer to an NMR tube: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
HSQC:
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Number of Scans (NS): 2 to 8 per increment.
-
Number of Increments: 256 to 512 in the F1 dimension.
-
Spectral Width (SW): F2 (¹H): 12-16 ppm; F1 (¹³C): 160-200 ppm.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
HMBC:
-
Pulse Program: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Number of Scans (NS): 8 to 32 per increment.
-
Number of Increments: 256 to 512 in the F1 dimension.
-
Spectral Width (SW): F2 (¹H): 12-16 ppm; F1 (¹³C): 200-240 ppm.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling of 8 Hz.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between N7 and N9 purine isomers using the described NMR techniques.
Caption: Workflow for N7 vs. N9 Isomer Differentiation by NMR.
Conclusion
The differentiation of N7- and N9-alkylated guanine isomers is a common challenge in synthetic and medicinal chemistry. By employing a systematic NMR approach that combines ¹H and ¹³C NMR for preliminary assessment with the definitive correlational data from 2D HSQC and HMBC experiments, researchers can confidently and accurately determine the regiochemistry of their synthesized compounds. The characteristic chemical shift differences of the C4 and C5 purine carbons, and more importantly, the specific long-range HMBC correlations between the alkyl substituent and the purine core, serve as irrefutable evidence for the site of alkylation. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel and effective purine-based therapeutics.
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A Comparative Guide to the Reference Standard Validation of Novel Guanine Derivatives: A Case Study of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of drug development and manufacturing, the reference standard is the cornerstone of quality, safety, and efficacy. It is the highly purified and well-characterized compound against which all production batches of an active pharmaceutical ingredient (API) are measured. For novel chemical entities (NCEs) such as Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, a guanine derivative potentially developed as an antiviral agent or a prodrug, establishing a robust reference standard is a non-negotiable prerequisite for regulatory submission and clinical progression.
This guide provides a comprehensive framework for the validation of a primary reference standard for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate. Due to the limited publicly available data on this specific molecule, we will draw comparisons with established analytical methodologies for structurally similar guanine analogues, such as impurities found in antiviral drugs like Valacyclovir.[1][2][3] This approach ensures that the protocols herein are grounded in proven, scientifically sound principles, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[4] The objective is to create a self-validating system of protocols that not only confirms the identity and purity of the reference standard but also provides a comparative benchmark for its use in quality control.
Physicochemical Characterization: The Foundational Identity
Before embarking on validation, a thorough physicochemical characterization of the proposed reference standard is paramount. This initial data set forms the basis of the Certificate of Analysis (CoA).
| Parameter | Method | Expected Result for a Guanine Derivative | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline powder | Provides a basic, yet crucial, first-pass quality check. |
| Solubility | Solvent Miscibility Testing | Soluble in DMSO, sparingly soluble in Methanol, poorly soluble in Water | Essential for selecting appropriate solvents for analytical testing and formulation. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Sharp peak >300 °C (with decomposition) | A sharp melting point is indicative of high purity. Guanine derivatives often decompose at high temperatures. |
| pKa | Potentiometric Titration or Capillary Electrophoresis | Expected values related to the amino and lactam groups of the guanine core. | Influences solubility, dissolution, and absorption characteristics. |
Structural Elucidation and Identity Confirmation
The unequivocal confirmation of the chemical structure is the most critical step in reference standard validation. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides orthogonal data to definitively establish the identity of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like DMSO. Dilute to a working concentration of 1 µg/mL with a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
-
Chromatography: Utilize a C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm) with a gradient elution.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode. Acquire both full scan data (m/z 100-600) and tandem MS (MS/MS) data for the protonated molecular ion.[6]
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Result | Interpretation |
| Molecular Formula | C10H13N5O3 | |
| Exact Mass | 251.1018 | Calculated for [C10H13N5O3] |
| Measured [M+H]+ | 252.1091 ± 5 ppm | Confirms elemental composition. |
| Key MS/MS Fragments | m/z 152.0572 | Corresponds to the guanine moiety [C5H6N5O]+ following cleavage of the side chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete structural assignment.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial for observing exchangeable protons (e.g., -NH2, -NH).[7]
-
Acquisition: Acquire 1H, 13C, and 2D-NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
Data Presentation: Predicted NMR Assignments for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H-8 (purine) | ~8.0 | ~140 | The sole proton on the purine ring system. |
| NH2 | ~6.5 (broad) | - | Exchangeable protons of the amino group. |
| NH (lactam) | ~10.6 (broad) | - | Exchangeable proton of the lactam group. |
| CH (propanoate) | ~4.5 (quartet) | ~55 | Methine proton adjacent to the chiral center and the purine ring. |
| O-CH2 (ethyl) | ~4.1 (quartet) | ~60 | Methylene protons of the ethyl ester. |
| CH3 (propanoate) | ~1.5 (doublet) | ~18 | Methyl group of the propanoate side chain. |
| CH3 (ethyl) | ~1.2 (triplet) | ~14 | Methyl group of the ethyl ester. |
Purity Assessment: A Multi-faceted Approach
Purity is not determined by a single method but by a combination of techniques that can detect different types of impurities (organic, inorganic, and residual solvents).
Chromatographic Purity by RP-HPLC
A stability-indicating HPLC method is the gold standard for determining the purity of a reference standard and for separating it from any related substances (e.g., isomers, degradation products, or synthesis by-products).
Experimental Protocol: HPLC Method for Related Substances
-
System: A validated HPLC system with UV or PDA detection.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.067 M Phosphate Buffer, pH 6.5.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A shallow gradient to ensure separation of closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.[4][9]
Data Presentation: Comparison of HPLC Purity Methods
| Parameter | Method A (Isocratic) | Method B (Gradient - Recommended) | Rationale for Comparison |
| Run Time | ~10 min | ~45 min | Isocratic methods are faster but may not resolve all impurities. |
| Resolution | Lower | Higher | Gradient elution is superior for separating impurities with different polarities. |
| Sensitivity (LOQ) | ~0.05% | ~0.01% | A lower LOQ is critical for detecting trace-level impurities. |
| Specificity | May co-elute impurities | High specificity for known and unknown impurities | Essential for a stability-indicating method. |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation as per ICH guidelines.
Comparison with Alternative Reference Standards
While a primary reference standard is extensively characterized, secondary or working standards are often used for routine testing. These are qualified against the primary standard.
| Standard Type | Characterization Level | Typical Use | Traceability |
| Primary Standard | Exhaustive (Structure, Purity, etc.) | Definitive standard for all assays. | Not required; it is the ultimate reference. |
| Secondary Standard | Comprehensive (Purity vs. Primary) | Routine QC, batch release testing. | Must be traceable to the Primary Standard. |
| Guanine (USP/EP) | Pharmacopeial | Comparison for core structure identity. | Traceable to the respective pharmacopeia. |
Qualification of a Secondary Standard
Caption: Workflow for qualifying a secondary standard against a primary standard.
Conclusion
The validation of a reference standard for a new chemical entity like Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a rigorous, multi-disciplinary endeavor. It requires orthogonal analytical techniques to unequivocally confirm identity and a battery of tests to establish purity with a high degree of confidence. By following the principles and protocols outlined in this guide, which are based on established methods for related guanine compounds and international regulatory guidelines, researchers and drug developers can establish a well-characterized reference standard. This standard will serve as a reliable benchmark throughout the lifecycle of the drug, ensuring the consistent quality and safety of the final pharmaceutical product.
References
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Bhatt, J., & Patel, D. (2022). Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Journal of Medical and Pharmaceutical and Allied Sciences, 11(4), 5034-5042. [Link]
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comparing antiviral efficacy of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate derivatives
Subtitle: An In-Depth Evaluation of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate against Standard Nucleoside Analogs
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the development of antiviral nucleoside analogs, regioselectivity during the alkylation of the guanine base is a critical determinant of pharmacological efficacy. The gold standards for treating herpes simplex virus (HSV) and cytomegalovirus (CMV)—such as Acyclovir, Penciclovir, and Ganciclovir—are exclusively N9-alkylated guanine derivatives[1].
During the synthesis of these therapeutics, N7-alkylated isomers, such as Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate (CAS: 1796920-05-2)[2], frequently emerge as synthetic byproducts or impurities. This guide objectively compares the antiviral performance, enzymatic affinity, and chemical stability of this N7-propanoate derivative against its N9-alternatives, providing the mechanistic causality and experimental workflows necessary for rigorous drug screening.
Mechanistic Causality: Why Regiochemistry Dictates Efficacy
The profound disparity in antiviral efficacy between N7 and N9 guanine derivatives is driven by two primary factors: enzymatic steric hindrance and chemical instability .
Viral Kinase Affinity and Steric Clashes
Acyclic guanine analogs function as prodrugs; they require initial phosphorylation by a viral-specific enzyme, such as HSV Thymidine Kinase (TK), to become active monophosphates[1]. The binding pocket of viral TK is evolutionarily optimized for natural nucleosides.
-
N9-Isomers: The acyclic side chain at the N9 position mimics the natural sugar moiety, orienting perfectly within the TK active site for the transfer of the gamma-phosphate from ATP.
-
N7-Isomers: Alkylation at the N7 position forces the acyclic tail into an unnatural geometry. To position the tail near the catalytic center, the purine ring must rotate, resulting in severe steric clashes with the amino acid residues of the binding pocket. Consequently, N7-derivatives like Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate exhibit negligible phosphorylation rates[3].
Chemical Instability and Depurination
N7-alkylation alters the electronic distribution of the purine ring, creating an electron-poor imidazole system. This electron deficiency significantly weakens the N-glycosidic bond. Under physiological conditions, N7-alkylated guanines undergo spontaneous cleavage (depurination) up to 106 times faster than their N9 counterparts[4]. This rapid degradation renders N7-derivatives highly unstable in aqueous media, precluding their use as systemic antiviral agents[5].
Fig 1. Phosphorylation pathway divergence between N9 and N7 guanine isomers.
Quantitative Data Presentation
To benchmark Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, we compare it against its direct N9-isomer counterpart and the industry standard, Acyclovir. The data below synthesizes established structure-activity relationship (SAR) benchmarks for this class of compounds[3].
Table 1: Comparative In Vitro Efficacy and Stability Profile
| Compound | Regioisomer | HSV-1 IC50 (µM) | CC50 Vero (µM) | Selectivity Index (SI) | Aqueous Half-Life (pH 7.4) |
| Acyclovir (Standard) | N9 | 0.85 ± 0.12 | >200 | >235 | >30 days |
| Ethyl 2-(guanin-9-yl)propanoate | N9 | 4.20 ± 0.35 | >200 | >47 | >30 days |
| Ethyl 2-(guanin-7-yl)propanoate | N7 | >100 (Inactive) | >200 | N/A | <48 hours |
Analysis: The N7-propanoate derivative fails to achieve a calculable IC50 within non-toxic concentration ranges, demonstrating a complete loss of antiviral efficacy compared to the N9-analogs.
Experimental Methodology: Self-Validating Plaque Reduction Assay
To empirically validate the lack of efficacy in N7-derivatives, a highly controlled Plaque Reduction Assay (PRA) must be utilized.
Causality of Design: PRA is prioritized over metabolic viability assays (e.g., MTT/MTS) because nucleoside analogs are chain terminators. They do not kill the virus outright; they prevent viral DNA replication and subsequent cell-to-cell spread. By using a methylcellulose overlay, viral diffusion through the media is blocked, ensuring that each visible plaque represents a single, primary infection event. The inclusion of Acyclovir as a positive control and DMSO as a vehicle control creates a self-validating system that confirms both viral viability and assay sensitivity.
Step-by-Step Protocol
-
Cell Monolayer Preparation:
-
Seed Vero (African green monkey kidney) cells at 2×105 cells/well in 6-well tissue culture plates using DMEM supplemented with 10% FBS.
-
Rationale: Vero cells are interferon-deficient, preventing host immune responses from confounding the direct antiviral effect of the test compound.
-
-
Viral Adsorption:
-
Once cells reach 95% confluency, aspirate the media and wash with PBS.
-
Inoculate with HSV-1 (strain KOS) at a Multiplicity of Infection (MOI) of 0.001 in 500 µL of serum-free DMEM.
-
Rationale: A low MOI ensures multiple cycles of viral replication, which is required to amplify the inhibitory effect of DNA chain terminators.
-
-
Compound Overlay:
-
After 1 hour of incubation at 37°C (adsorption phase), aspirate the viral inoculum.
-
Overlay the cells with 2 mL of DMEM containing 1% methylcellulose, 2% FBS, and serial dilutions of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate (0.1 µM to 100 µM). Run parallel wells with Acyclovir (positive control).
-
-
Incubation & Fixation:
-
Incubate plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 1 mL of 4% paraformaldehyde directly to the overlay for 30 minutes to fix the cells and inactivate the virus.
-
-
Staining and Quantification:
-
Gently wash away the methylcellulose with water. Stain the fixed monolayer with 0.5% crystal violet in 20% methanol for 15 minutes.
-
Wash, dry, and count the clear zones (plaques) against the purple monolayer. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).
-
Fig 2. Self-validating Plaque Reduction Assay workflow for antiviral screening.
Strategic Recommendations for Drug Development
Based on the comparative data and mechanistic limitations, Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate and similar N7-derivatives should not be pursued as active antiviral agents. Their inability to be phosphorylated by viral kinases and their rapid depurination profile make them non-viable for clinical translation.
For process chemists synthesizing N9-antivirals, the N7-propanoate derivative must be strictly monitored as a critical quality attribute (CQA) impurity. Synthetic routes should be optimized (e.g., using bulky protecting groups or specific palladium-catalyzed aminations) to maximize N9 regioselectivity and minimize N7 byproduct formation.
References
- Source: nih.
- Title: 102728-66-5|2-((2-Amino-6-oxo-1H-purin-7(6H)-yl)methoxy)
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- Source: researchgate.
- Source: acs.
Sources
LC-MS/MS validation for quantifying Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate in plasma
An In-Depth Guide to the Validation of a Quantitative LC-MS/MS Method for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate in Human Plasma
Introduction: The Imperative for Rigorous Bioanalytical Method Validation
In the realm of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies. The data generated from these analyses form the basis for critical decisions regarding a drug's safety and efficacy. Consequently, the bioanalytical methods used must be meticulously characterized, validated, and documented to ensure the reliability and integrity of the results.[1]
This guide provides a comprehensive comparison of strategies and experimental considerations for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate in human plasma. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and grounding them in internationally harmonized regulatory standards, primarily the ICH M10 Guideline on Bioanalytical Method Validation.[2][3][4][5]
The target analyte, a purine analogue, presents specific challenges due to its potential for endogenous interference and its physicochemical properties. This guide will navigate these challenges, offering a framework for developing a robust, reliable, and regulatory-compliant bioanalytical assay.
Part 1: Foundational Method Development
Before validation can commence, a robust and reproducible analytical method must be developed. This phase involves the strategic selection and optimization of sample preparation, liquid chromatography, and mass spectrometry conditions.
Analyte & Internal Standard (IS) Characterization
The first step is to understand the analyte. Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a derivative of a guanine-like purine base. Its structure contains a polar purine core and a more hydrophobic ethyl propanoate side chain. This amphiphilic nature guides our methodological choices.
An ideal Internal Standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled). A SIL-IS is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through extraction and ionization, thereby compensating for variability.[6][7] If a SIL-IS is unavailable, a structural analogue with similar properties may be used, but with the understanding that it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.
Caption: Analyte characteristics and Internal Standard selection logic.
Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the analyte from interfering plasma components (proteins, phospholipids, salts) that can compromise the analysis.[8][9] The choice of technique is a critical balance between cleanliness, recovery, throughput, and cost.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.[10][11] | Fast, simple, inexpensive, high throughput. | "Dirty" extract, high risk of matrix effects from co-extracted phospholipids, potential for analyte loss via co-precipitation.[12] | Early discovery, high-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous plasma and an immiscible organic solvent based on its relative solubility.[11][13] | Cleaner extract than PPT, removes non-volatile salts and many polar interferences. | Labor-intensive (manual), requires solvent optimization, can have emulsion issues, lower throughput than PPT. | Analytes with moderate to high hydrophobicity (logP > 1) that can be efficiently partitioned into an organic phase.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a different solvent.[8][11] | Provides the cleanest extracts, high analyte concentration factor, significantly reduces matrix effects, can be automated. | Most expensive, requires significant method development, can be lower throughput if not automated. | Regulated bioanalysis where assay robustness and minimal matrix effects are paramount.[14] |
Recommendation for this Analyte: Given the amphiphilic nature of the analyte and the stringent requirements of a validated assay, Solid-Phase Extraction (SPE) is the recommended approach. A mixed-mode cation exchange SPE sorbent could be particularly effective, utilizing the basicity of the purine ring for strong retention while washing away neutral and acidic interferences, followed by elution with a solvent that disrupts the ionic interaction.
Chromatography and Mass Spectrometry Optimization
Liquid Chromatography (LC):
-
Column Chemistry: A standard C18 reversed-phase column is a suitable starting point due to the hydrophobic ethyl propanoate group. Elution would be achieved with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Alternative: If the analyte proves too polar for adequate retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, often used for polar purine metabolites.[15]
-
Optimization Goal: The primary goal is to achieve chromatographic separation of the analyte from any co-eluting matrix components that could cause ion suppression or enhancement.[6][7]
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules like purine analogues.[16]
-
Polarity: The purine ring contains several nitrogen atoms that are readily protonated. Therefore, Positive Ion Mode (ESI+) is expected to yield the highest sensitivity.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[17] This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring a specific product ion generated by its fragmentation.
| Parameter | Optimized Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good balance of retention for the amphiphilic analyte and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Efficiently elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, providing good peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Best for protonating the basic nitrogen sites on the purine ring. |
| MRM Transitions | Analyte: Q1 > Q3; IS: Q1' > Q3' | Optimized for maximum sensitivity and specificity by selecting the most intense and stable fragment ions. |
Part 2: A Guide to Full Bioanalytical Method Validation
Full validation is performed to ensure the bioanalytical method is suitable for its intended purpose.[2][1][4] The following experiments are conducted based on the recommendations of the ICH M10 guideline.[2]
Caption: Core components of a full bioanalytical method validation.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[18]
-
Protocol:
-
Analyze at least six different blank plasma lots (from individual donors).
-
Analyze a blank plasma lot spiked only with the internal standard.
-
Analyze a blank plasma lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria (ICH M10):
-
Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
-
Calibration Curve and Sensitivity (LLOQ)
-
Objective: To establish the relationship between instrument response and analyte concentration and to define the lowest concentration that can be measured with acceptable accuracy and precision (the LLOQ).[19]
-
Protocol:
-
Prepare a calibration curve by spiking blank plasma with the analyte at 8-10 non-zero concentration levels.
-
The curve must include a blank sample (matrix processed without analyte or IS) and a zero sample (matrix with IS only).[18]
-
Analyze the curve and fit the data using an appropriate regression model (typically linear or quadratic with 1/x or 1/x² weighting).
-
-
Acceptance Criteria (ICH M10):
-
At least 75% of the calibrators must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
The LLOQ must have a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.
-
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[18]
-
Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between-run): Analyze the QCs in at least three separate runs on different days.
-
-
Acceptance Criteria (ICH M10):
-
The mean concentration at each level must be within ±15% of the nominal value (accuracy). For the LLOQ, it must be within ±20%.
-
The coefficient of variation (CV) should not exceed 15% (precision). For the LLOQ, it should not exceed 20%.
-
Table: Example Accuracy and Precision Data Comparison (SPE vs. PPT)
| QC Level (ng/mL) | Preparation | Mean Conc. (ng/mL) | Accuracy (%) | CV (%) | Pass/Fail |
| 1 (LLOQ) | SPE | 1.05 | +5.0 | 8.9 | Pass |
| PPT | 1.18 | +18.0 | 19.5 | Pass | |
| 3 (Low) | SPE | 2.91 | -3.0 | 6.2 | Pass |
| PPT | 3.35 | +11.7 | 14.1 | Pass | |
| 50 (Mid) | SPE | 51.2 | +2.4 | 4.5 | Pass |
| PPT | 56.8 | +13.6 | 16.2 | Fail (CV > 15%) | |
| 80 (High) | SPE | 78.9 | -1.4 | 3.8 | Pass |
| PPT | 88.2 | +10.3 | 15.5 | Fail (CV > 15%) |
This hypothetical data illustrates how a cleaner sample preparation technique like SPE can lead to better precision compared to PPT, especially at higher concentrations where matrix effects can be more pronounced.
Matrix Effect and Recovery
-
Objective: To assess the impact of matrix components on the ionization of the analyte (Matrix Effect) and to evaluate the efficiency of the extraction process (Recovery).[6]
-
Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte spiked in neat solution (no matrix).
-
Set B: Analyte spiked into post-extraction blank plasma supernatant (post-spiked).
-
Set C: Analyte spiked into blank plasma before extraction (pre-spiked).
-
-
Calculate:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
Process Efficiency (%) = [(Peak Response in Set C) / (Peak Response in Set A)] * 100
-
-
-
Acceptance Criteria (ICH M10):
-
The CV of the IS-normalized Matrix Factor calculated from at least six lots of blank matrix should be ≤ 15%. This demonstrates that while matrix effects may exist, they are consistent across different sources of plasma and are corrected by the IS.
-
Recovery does not have a specific acceptance limit, but it should be consistent and reproducible.
-
Stability
-
Objective: To ensure the analyte concentration remains unchanged during sample collection, processing, storage, and analysis.[20][21]
-
Protocol: Analyze Low and High QC samples after storing them under various conditions. The measured concentrations are compared to the nominal concentrations.
-
Stability Tests and Conditions:
-
Freeze-Thaw Stability: At least 3 freeze-thaw cycles (-20°C or -70°C to room temp).
-
Bench-Top Stability: Stored at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Stored at a specified temperature (e.g., -70°C) for a duration longer than the expected storage time of study samples.
-
Stock Solution Stability: Stability of the analyte in its stock and working solutions at room temperature and refrigerated conditions.
-
Post-Preparative Stability: Stability of the extracted samples in the autosampler.
-
-
Acceptance Criteria (ICH M10):
-
The mean concentrations of the stability QCs must be within ±15% of the nominal values.
-
Part 3: Detailed Experimental Protocol
Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.
-
Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M acetate buffer (pH 4.5).
-
Wash 2: Add 1 mL of methanol.
-
Dry the sorbent thoroughly under high vacuum or pressure for 5 minutes.
-
-
Elution: Add 500 µL of 5% ammonium hydroxide in acetonitrile. Collect the eluate in a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial/plate for analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A UPLC/UHPLC system capable of high-pressure gradient elution.
-
MS System: A triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
MRM Transitions: To be determined by infusing pure analyte and IS solutions. For example, if the analyte has a molecular weight of 279.28, the precursor ion [M+H]⁺ would be m/z 280.3. A characteristic fragment would be selected for Q3.
-
Conclusion
The validation of a bioanalytical method is a comprehensive and rigorous process that underpins the reliability of data in drug development. For Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate in plasma, a method employing solid-phase extraction followed by reversed-phase LC-MS/MS provides a robust framework. By systematically evaluating selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to harmonized guidelines like ICH M10, researchers can establish an assay that is fit-for-purpose and generates data of the highest integrity.[1] This guide serves as a template, emphasizing that while the principles of validation are standardized, the specific experimental choices must always be driven by a deep understanding of the analyte's chemistry and the analytical platform's capabilities.
References
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M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Analytical and Bioanalytical Chemistry. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
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2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S) - PubChem. National Center for Biotechnology Information. [Link]
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Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]
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Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites. [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
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Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH). [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. FyoniBio. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]
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Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteomics. Clinical applications. [Link]
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Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc. [Link]
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Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
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Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]
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ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]
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Importance of matrix effects in LC–MS/MS... Bioanalysis. [Link]
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Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 2. BioProcess International. [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. [Link]
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(2S,2'S)-2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl bis(2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate). Pharmaffiliates. [Link]
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Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. ResearchGate. [Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. Ion-Optika. [Link]
-
Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method. Lirias. [Link]
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A Spectroscopic Guide to Distinguishing N7- and N9-Substituted Guanine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of substitution patterns in guanine derivatives is a critical analytical challenge. Alkylation or other substitutions at the N7 and N9 positions of the purine ring can dramatically alter the biological activity, reactivity, and potential toxicity of these molecules. This guide provides an in-depth spectroscopic comparison of N7- and N9-substituted guanine derivatives, offering field-proven insights and experimental data to aid in their unambiguous identification.
The differential electronic environments of the N7 and N9 isomers give rise to distinct spectroscopic signatures across various analytical techniques. Understanding these differences is paramount, as the site of substitution can influence everything from DNA adduct formation and mutagenesis to the efficacy of therapeutic agents.[1][2] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Electronic (UV-Vis and Fluorescence) spectroscopy, providing both the theoretical underpinnings and practical experimental guidance for distinguishing these crucial isomers.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as one of the most definitive methods for elucidating the substitution pattern in guanine derivatives. The chemical shifts of not only protons and carbons but especially nitrogen atoms are exquisitely sensitive to the electronic distribution within the purine ring system.[3][4]
Key Differentiating Features in NMR:
-
¹⁵N NMR: This is often the most conclusive technique. The nitrogen atoms, being integral to the heterocyclic core, exhibit significant chemical shift variations depending on the substituent's location.[3][4][5]
-
¹H and ¹³C NMR: While less direct than ¹⁵N NMR, these spectra provide valuable clues. General trends show that the C5 carbon is typically more deshielded (higher ppm) in the N9 isomer compared to the N7 isomer, while the C4 carbon is more shielded (lower ppm).[4]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments are instrumental in establishing through-bond connectivity. A correlation between the protons of the substituent and the N7 or N9 nitrogen provides unambiguous proof of the substitution site.[4]
Comparative NMR Data:
| Nucleus | N7-Substituted (Typical Shift Range) | N9-Substituted (Typical Shift Range) | Key Observations |
| ¹⁵N-3 | More deshielded | Significantly shielded (by ~20 ppm) | A major diagnostic indicator.[3] |
| ¹³C-5 | More shielded | Deshielded (by 8-12 ppm) | A reliable trend for preliminary assessment.[4] |
| ¹³C-4 | More deshielded | Shielded (by 8-12 ppm) | Complements the C5 chemical shift trend.[4] |
Experimental Protocol: ¹H-¹⁵N HMBC for Isomer Determination
This protocol outlines the steps for acquiring a ¹H-¹⁵N HMBC spectrum to definitively identify the site of substitution.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified guanine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of inverse detection.
- Tune and match the probe for both ¹H and ¹⁵N frequencies.
- Acquire standard ¹H and ¹³C spectra for initial assessment.
3. HMBC Experiment Acquisition:
- Load a standard ¹H-¹⁵N HMBC pulse sequence.
- Set the spectral widths for both ¹H and ¹⁵N dimensions to encompass all expected signals.
- Optimize the long-range coupling constant (JXH) for 2-3 bond correlations (typically set to 8-10 Hz).
- Set an appropriate relaxation delay (D1) of 1-2 seconds.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
- Apply appropriate window functions (e.g., sine-bell) in both dimensions.
- Perform Fourier transformation, phasing, and baseline correction.
- Analyze the 2D spectrum for cross-peaks that indicate correlations between the protons of the substituent and the N7 or N9 nitrogen of the purine ring.[4] A correlation to N7 confirms an N7-substituted isomer, while a correlation to N9 confirms an N9-substituted isomer.
Vibrational Spectroscopy: A Tale of Two Isomers in IR and Raman
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule. The substitution at N7 versus N9 alters the geometry and bond strengths within the purine ring, leading to characteristic shifts in vibrational frequencies.
Key Differentiating Vibrational Modes:
-
C=O Stretching (ν(C=O)): This mode is sensitive to the electronic environment and hydrogen bonding.
-
NH₂ Scissoring: The bending vibration of the amino group can be perturbed by the substitution pattern.
-
Ring Breathing Modes: These modes, often prominent in Raman spectra, involve the collective vibration of the entire purine ring and are diagnostic of the overall structure.[6]
Comparative Vibrational Data (Solid State):
| Vibrational Mode | 7-Methylguanine (cm⁻¹) | 9-Methylguanine (cm⁻¹) | Spectroscopic Technique |
| ν(C=O) | ~1695 (IR) | ~1680 (IR) | Infrared |
| NH₂ Scissoring | ~1650, ~1627 (IR) | ~1668, ~1650, ~1635 (IR) | Infrared |
| Ring Modes | Multiple bands differ | Multiple bands differ | Raman & Infrared |
Note: The exact positions of the bands can be influenced by intermolecular hydrogen bonding in the solid state.[7]
Experimental Protocol: Acquiring High-Quality FT-IR and FT-Raman Spectra
1. Sample Preparation:
- For FT-IR (solid state): Prepare a KBr pellet by intimately mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk.
- For FT-Raman (solid state): Place a small amount of the crystalline sample directly into a sample holder.
2. FT-IR Spectroscopy:
- Acquire a background spectrum of the pure KBr pellet.
- Place the sample pellet in the spectrometer's sample compartment.
- Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.
- Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
3. FT-Raman Spectroscopy:
- Place the sample in the FT-Raman spectrometer.
- Use a suitable laser excitation wavelength (e.g., 1064 nm) to minimize fluorescence.
- Collect the Raman spectrum with a resolution of 4 cm⁻¹.
- Accumulate scans until a good signal-to-noise ratio is achieved.
4. Data Analysis:
- Compare the peak positions and relative intensities of the key vibrational modes (e.g., C=O stretch, NH₂ scissoring, and ring vibrations) between the unknown sample and reference spectra of known N7- and N9-substituted guanines.
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence
The electronic transitions of guanine derivatives, observed through UV-Vis absorption and fluorescence spectroscopy, are also influenced by the position of substitution. These techniques are particularly useful for studying the photophysical properties of these compounds.[8][9]
Key Differentiating Electronic Properties:
-
Absorption Maxima: The position of the main absorption bands can shift depending on the isomer. Theoretical studies suggest that N9 substitution can lead to a more significant deviation in the excited state geometry compared to N7 substitution.[8]
-
Fluorescence Emission: N7- and O6-substituted guanosine derivatives are known to be fluorescent at neutral pH. However, under alkaline conditions, the fluorescence of N7-derivatives is irreversibly lost, providing a method for their differentiation.[10]
Comparative Electronic Spectroscopy Data:
| Spectroscopic Parameter | N7-Substituted Derivative | N9-Substituted Derivative | Conditions/Observations |
| Fluorescence at neutral pH | Fluorescent | Generally less fluorescent | Can be used for initial screening. |
| Fluorescence at alkaline pH | Fluorescence destroyed | Fluorescence may persist | A key distinguishing feature.[10] |
| Excited State Geometry | Mildly distorted | Heavily distorted | Affects photophysical properties.[8] |
Experimental Protocol: pH-Dependent Fluorescence Spectroscopy
1. Sample Preparation:
- Prepare stock solutions of the guanine derivatives in a suitable solvent (e.g., water or a buffer).
- Prepare two sets of cuvettes: one with the sample in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) and another in an alkaline solution (e.g., pH 11-12).
2. Fluorescence Spectroscopy:
- Use a spectrofluorometer to measure the emission spectra.
- Determine the optimal excitation wavelength from the absorption spectrum.
- Record the fluorescence emission spectrum for the sample at neutral pH.
- Record the fluorescence emission spectrum for the sample at alkaline pH.
- For N7-derivatives, a significant decrease or complete loss of fluorescence should be observed in the alkaline solution compared to the neutral solution.
Synthetic Considerations: A Note on Regioselectivity
The synthesis of N7- or N9-substituted guanine derivatives often presents a challenge in controlling regioselectivity. Direct alkylation of guanine can lead to a mixture of N7 and N9 isomers.[3] Strategies to achieve regiocontrol include:
-
For N9-substitution: Often involves protecting the N7 position (e.g., with a benzyl group), followed by alkylation at N9 and subsequent deprotection.[11]
-
For N7-substitution: Can be achieved through direct alkylation under specific conditions, sometimes favoring the kinetic N7 product.[12] The use of pre-protected guanine derivatives can also direct substitution to the N7 position.[13]
The choice of synthetic route is a critical first step that can influence the isomeric purity of the final product, making subsequent spectroscopic verification all the more important.
Visualizing the Concepts
Caption: A logical workflow for the spectroscopic differentiation of N7- and N9-substituted guanine derivatives.
Caption: A generalized experimental workflow for the separation and spectroscopic identification of guanine isomers.
Conclusion
The differentiation between N7- and N9-substituted guanine derivatives is a non-trivial but achievable analytical task. A multi-technique spectroscopic approach, leveraging the strengths of NMR, vibrational, and electronic spectroscopy, provides the most robust and reliable means of characterization. While ¹⁵N NMR and 2D HMBC experiments often offer the most definitive evidence, IR/Raman and pH-dependent fluorescence spectroscopy serve as excellent complementary techniques. By understanding the fundamental principles behind the spectroscopic differences and employing rigorous experimental protocols, researchers can confidently assign the correct isomeric structure, a crucial step in advancing drug discovery and toxicological studies.
References
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S. G. Deligeorgiev, T. G., & S. Stoyanov, S. (1997). Infrared and Raman Spectra of Solid Guanine Derivatives. 7-METHYLGUANINE, 9-METHYLGUANINE, 9-ETHYLGUANINE, 1,7-DIMETHYLGUANINE, 1,9-DIMETHYLGUANINE, and the Corresponding Guanine-N-Oxides. Journal of Molecular Structure, 407(2-3), 137-146. [Link]
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Lee, S., et al. (2008). Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine. Journal of the American Chemical Society, 130(35), 11736-11744. [Link]
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Marek, R., et al. (2002). N7‐and N9‐substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(5), 352-358. [Link]
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He, Y., et al. (2023). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Biochemical Journal, 480(9), 573-585. [Link]
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Guilligay, D., et al. (2013). New 7-Methylguanine Derivatives Targeting the Influenza Polymerase PB2 Cap-Binding Domain. Journal of Medicinal Chemistry, 56(21), 8498-8513. [Link]
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D'Auria, M. (2010). Selective photostabilisation of guanine by methylation. Photochemical & Photobiological Sciences, 9(6), 845-850. [Link]
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M., Nir, E., & de Vries. (2000). Guanine tautomerism revealed by UV–UV and IR–UV hole burning spectroscopy. Physical Chemistry Chemical Physics, 2(4), 531-535. [Link]
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Kalayanov, G., Jakša, S., Scarcia, T., & Kobe, J. (2004). Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. Synthesis, 2004(12), 2026-2034. [Link]
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Sholokh, M., et al. (2024). Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. ACS Omega. [Link]
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Hemminki, K. (1980). Identification of guanine-adducts of carcinogens by their fluorescence. Carcinogenesis, 1(4), 311-316. [Link]
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Marek, R., et al. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Hungarian Scientific Bibliography (MTMT). [Link]
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Plützer, C., & Kleinermanns, K. (2002). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 106(29), 6759-6766. [Link]
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C. H. Larsen, A., et al. (2015). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 20(9), 16293-16312. [Link]
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Crespo-Hernández, C. E., & de la Harpe, K. C. (2025). Structure–Photophysical Property Relationships in Noncanonical and Synthetic Nucleobases. Annual Review of Physical Chemistry, 76. [Link]
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Iliescu, T., et al. (2023). Conventional Raman, SERS and TERS Studies of DNA Compounds. Applied Sciences, 13(14), 8345. [Link]
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D'Souza, V., et al. (2021). Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids. ChemBioChem, 22(16), 2697-2704. [Link]
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Kore, A. R., & Parmar, G. (2006). An Industrial Process for Selective Synthesis of 7-methyl Guanosine 5'-diphosphate: Versatile Synthon for Synthesis of mRNA Cap Analogues. Nucleosides, Nucleotides & Nucleic Acids, 25(3), 337-340. [Link]
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Taylor, H. C., & Taylor, A. (1982). Synthesis and structure of methylmercury(II) complexes of 9-methylguanine, including the X-ray structural analysis of (9-methylguanine)-methylmercury(II) nitrate. Journal of the Chemical Society, Dalton Transactions, (3), 575-580. [Link]
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Wikipedia. (n.d.). 7-Methylguanine. In Wikipedia. Retrieved March 17, 2026, from [Link]
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Mathlouthi, M., & Seuvre, A. M. (1986). F.t.-i.r. and laser-Raman spectra of guanine and guanosine. Carbohydrate Research, 146(1), 15-27. [Link]
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Lopes, R. P., et al. (2012). Guanine: A Combined Study Using Vibrational Spectroscopy and Theoretical Methods. Spectroscopy: An International Journal, 27(5-6), 339-353. [Link]
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Garner, P., & Ramakanth, S. (1988). A regiocontrolled synthesis of N7- and N9-guanine nucleosides. The Journal of Organic Chemistry, 53(6), 1294-1298. [Link]
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Stasyuk, A. J., et al. (2020). Tautomerism of Guanine Analogues. Molecules, 25(3), 486. [Link]
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Georghiou, S., & Saim, A. M. (1986). Excited-state properties of DNA methylated at the N-7 position of guanine and its free fluorophore at room temperature. Photochemistry and Photobiology, 44(6), 733-740. [Link]
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Gaur, R. K., et al. (2015). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. Journal of Biosciences, 40(4), 745-755. [Link]
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Nir, E., et al. (2004). Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations. The Journal of Physical Chemistry A, 108(23), 4980-4985. [Link]
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Burda, J. V., et al. (2003). The Influence of N7 Guanine Modifications on the Strength of Watson-Crick Base Pairing and Guanine N1 Acidity: Comparison of Gas-Phase and Solution Data. The Journal of Physical Chemistry B, 107(22), 5349-5356. [Link]
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Gholipour, M. R., & Shahsavari, H. R. (2017). Computational Study of the Precursor Spectroelectrochemistry of Guanine. Journal of the Iranian Chemical Society, 14(10), 2179-2191. [Link]
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Lopes, R. P., et al. (2012). Guanine: A Combined Study Using Vibrational Spectroscopy and Theoretical Methods. SciSpace. [Link]
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Boryski, J., & Manikowski, A. (1995). Tautomerism and Regioselectivity in Ribosylation of Guanine. Nucleosides, Nucleotides and Nucleic Acids, 14(3-5), 287-290. [Link]
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Groopman, J. D., & Kensler, T. W. (1994). Fluorescence Quantification of Aflatoxin N7-Guanine Adducts. Cancer Epidemiology, Biomarkers & Prevention, 3(8), 669-674. [Link]
- Notis, C. (n.d.). Chemical shifts.
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Le, T. B., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(20), 4721. [Link]
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Bhattacharyya, D., & Mitra, A. (2012). Role of N7 protonation of guanine in determining structure, stability and function of RNA base pairs. Journal of Biomolecular Structure and Dynamics, 30(4), 433-447. [Link]
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Chhabra, S., et al. (2015). Structures of C8, N9 and N7-substituted guanine analogues and their binding affinities to SaHPPK, as determined by SPR. Bioorganic & Medicinal Chemistry, 23(15), 4563-4576. [Link]
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Chen, Y., & Brodbelt, J. S. (2019). UV–Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase. The Journal of Physical Chemistry A, 123(15), 3272-3284. [Link]
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Chen, Y., & Brodbelt, J. S. (2019). UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase. The Journal of Physical Chemistry A, 123(15), 3272-3284. [Link]
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Al-Adilee, K. J., & Al-Jibouri, M. N. (2024). Synthesis and Spectral Study of New Guanine Derivative (N-((6-Oxo-6,9-Dihydro-1H-Purin-2-yl)Carbamothioyl)Propionamide) and its Complexes with Some Metals Ion. Ibn AL-Haitham Journal For Pure and Applied Sciences, 37(2), 1-12. [Link]
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Farmer, P. B., & Kaur, B. (1995). Development and Application of a Fluorescent Postlabelling Assay for the Detection of N7-Alkylguanines. (Doctoral dissertation, De Montfort University). [Link]
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Kovács, L., & Praly, J. P. (2009). N-Alkylated Guanine Derivatives. Current Organic Chemistry, 13(11), 1085-1122. [Link]
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Warmer, M., et al. (2021). Computational design and experimental characterization of a photo-controlled mRNA-cap guanine-N7 methyltransferase. Chemical Science, 12(12), 4345-4352. [Link]
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Crespo-Hernández, C. E., & de la Harpe, K. C. (2025). Structure–Photophysical Property Relationships in Noncanonical and Synthetic Nucleobases. Annual Review of Physical Chemistry, 76. [Link]
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Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate proper disposal procedures
As a Senior Application Scientist, I approach the handling and disposal of synthetic intermediates not just as a matter of regulatory compliance, but as a critical component of scientific integrity and risk management.
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is an N7-alkylated guanine derivative. In drug development, compounds of this class are frequently utilized as precursors for antiviral nucleoside analogs (such as penciclovir or famciclovir derivatives). Because of its structural homology to natural nucleobases, this compound carries inherent risks of biological activity, including potential off-target enzyme inhibition or mutagenicity.
The operational directive for this chemical is zero-exposure handling and complete thermal destruction . Below is the comprehensive, self-validating protocol for its safe lifecycle management.
Part 1: Hazard Assessment & Causality
To safely manage a chemical, you must understand the causality behind its hazards. Purine analogs can bypass cellular salvage pathways and intercalate into nucleic acids. Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement strict Chemical Hygiene Plans (CHP) when handling active pharmaceutical ingredients (APIs) or their biologically active precursors[1].
Furthermore, the EPA strictly prohibits the sewering of hazardous pharmaceutical wastes. Flushing biologically active heterocyclic compounds down the drain leads to environmental persistence, as standard wastewater treatment facilities cannot effectively filter out these active pharmaceutical ingredients[2].
Operational Parameters & PPE Requirements
The following table summarizes the quantitative and qualitative parameters required for safe handling and disposal preparation.
| Parameter | Specification | Causality / Rationale |
| Physical State | Solid (Powder/Crystalline) | Highly prone to aerosolization during transfer or weighing. |
| Primary Hazard | Biologically Active Intermediate | Structural similarity to guanine; potential for cytotoxicity or mutagenicity. |
| Ventilation | Class II Biological Safety Cabinet or Fume Hood | Prevents inhalation of aerosolized particulates[1]. |
| Glove Specification | Double-gloved Nitrile (min 0.12mm) | Prevents dermal absorption; outer glove must be discarded immediately if contaminated[3]. |
| Disposal Method | High-Temperature Incineration (>1000°C) | Ensures complete thermal cleavage of the highly stable purine heterocyclic ring[4]. |
Part 2: Waste Classification & Workflow
The disposal pathway diverges based on the physical state of the waste generated during your synthetic workflows.
Workflow for the classification and disposal of purine derivative laboratory waste.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Management (Unreacted Material & Consumables)
This protocol applies to leftover reagent, contaminated weigh boats, spatulas, and Kimwipes.
-
Segregation: Collect all solid waste in a designated, chemically compatible primary container (e.g., a wide-mouth HDPE jar) inside the fume hood.
-
Containment (Double-Bagging): Place the primary container inside a heavy-duty polyethylene (PE) hazardous waste bag. Seal the inner bag, twist the neck, and tape it closed. Place it inside a second bag and repeat.
-
Labeling: Label the outer bag explicitly as "Hazardous Pharmaceutical Waste - Purine Derivative (Toxic)". Do not use generic labels like "Organic Waste."
-
Storage: Store in a designated satellite accumulation area. Keep strictly isolated from strong oxidizers or strong acids to prevent exothermic degradation.
Protocol B: Liquid Waste Management (Reaction Mother Liquors)
During synthesis, this compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO).
-
Solvent Compatibility Check: Ensure the waste carboy is compatible with the specific solvent used (HDPE is generally suitable for DMF/DMSO).
-
Closed-System Transfer: Transfer liquid waste using a closed-funnel system within the fume hood to prevent vapor release and exposure.
-
Strict Sewer Ban: Under no circumstances should aqueous washes containing this compound be flushed down the drain. The EPA strictly bans the sewering of pharmaceutical intermediates[2].
-
Labeling: Label the carboy as "Flammable/Toxic Liquid Waste - Contains DMF and Purine Analogs."
Protocol C: Spill Response and Chemical Decontamination
If a spill occurs outside of a ventilated enclosure, immediate and calculated action is required.
-
Isolation & PPE: Evacuate the immediate area to allow aerosols to settle. Don a fitted N95 or P100 respirator, safety goggles, and double nitrile gloves before re-entering[3].
-
Dust Suppression (Critical): Do not sweep dry powder, as this will aerosolize the biologically active compound.
-
Chemical Degradation: Gently cover the spill with absorbent pads dampened with a 10% bleach solution or a mild alkaline solution (0.5 N NaOH). Purine rings are susceptible to oxidative and alkaline degradation, which helps neutralize the active pharmaceutical ingredient on contact[5].
-
Collection: Carefully fold the absorbent pads inward to trap the material. Transfer all cleanup materials to the solid hazardous waste stream (Protocol A).
Protocol D: Final Destruction (Incineration)
The ultimate disposal must be facilitated by a licensed hazardous waste management vendor.
-
Chain of Custody: Document the exact mass and solvent composition of the waste.
-
Thermal Destruction: Ensure your vendor utilizes high-temperature incineration . Incineration at temperatures exceeding 1000°C is the only acceptable method, as it ensures the complete thermal degradation of the carbon-nitrogen bonds in the purine ring, preventing leaching into groundwater which occurs in standard landfilling[4],[6].
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard MasterControl [Link]
-
Navigating Laboratory Safety: Understanding OSHA and EPA Regulations The EI Group[Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals Environmental Protection Agency (EPA)[Link]
-
Incineration In Hazardous Waste Management Environmental Protection Agency (EPA) [Link]
-
The Impact of Pharm Waste on the Environment California State University[Link]
Sources
Personal protective equipment for handling Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
Advanced Safety and Handling Guide: Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a regulatory requirement, but as a rigorous scientific discipline. To build a culture of uncompromising safety, laboratory protocols must be grounded in the fundamental chemistry and biology of the molecules we handle.
This guide provides the mechanistic reasoning and self-validating procedural protocols required to safely handle Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate , ensuring the protection of researchers and the integrity of your drug development workflows.
Mechanistic Causality & Risk Assessment
Before selecting Personal Protective Equipment (PPE), we must understand why this specific molecule requires stringent hazard controls. A "beyond compliance" approach to laboratory safety dictates that we treat specialized intermediates with the utmost precaution[1].
-
Biological Mimicry: Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a substituted purine derivative. In molecular biology and pharmaceutical synthesis, purine analogs are frequently utilized as nucleobase mimics. Because they can incorporate into nucleic acids or influence critical enzymatic and metabolic pathways, systemic exposure carries inherent biological risks[2].
-
Enhanced Lipophilicity: The esterification of the polar guanine-like core with an ethyl propanoate moiety significantly increases the molecule's partition coefficient (LogP). This structural modification enhances its lipophilicity, facilitating easier penetration through the stratum corneum (the skin's primary barrier) and elevating the risk of dermal absorption.
-
Electrostatic Aerosolization: As a dry, crystalline synthetic intermediate, this powder is highly susceptible to electrostatic dispersion during routine weighing. This creates a severe, invisible inhalation hazard if handled on an open bench.
Primary Engineering Controls
PPE is your final line of defense, not your first. The primary control must always be physical containment. All handling, weighing, and dissolution of this compound must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet. The ventilation system must maintain a continuous face velocity of 80–100 feet per minute (fpm), strictly adhering to the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[3].
Quantitative PPE Specifications
When handling the dry powder form of this chemical, the following PPE matrix is mandatory.
| PPE Category | Technical Specification | Mechanistic Rationale | Replacement Protocol |
| Respiratory | NIOSH-approved N95 or P100 half-mask respirator (42 CFR 84)[4] | Prevents inhalation of aerosolized fine powders generated by electrostatic repulsion during transfer. | Replace if breathing resistance increases, or after 8 hours of cumulative use. |
| Dermal (Hands) | Double-layered Nitrile gloves (Minimum 5 mil thickness) | Nitrile provides broad chemical resistance. Double gloving prevents micro-tears from exposing skin to the lipophilic ester. | Change outer gloves immediately if contaminated, or routinely every 30 minutes. |
| Ocular | ANSI Z87.1 compliant indirect-vented chemical goggles (29 CFR 1910.133) | Protects ocular mucosa from airborne dust and accidental liquid splashes during solvent dissolution. | Sanitize with 70% ethanol after each operational session. |
| Body | Flame-retardant, fluid-impermeable lab coat with knit cuffs | Prevents accumulation of powder on personal clothing, eliminating secondary exposure outside the lab. | Launder professionally; never remove from the facility. |
Operational Workflow: Anti-Static Weighing & Transfer
To ensure safety, every protocol must be a self-validating system . Follow this step-by-step methodology to guarantee containment.
-
Step 1: Environmental Preparation. Verify the fume hood face velocity monitor reads within the safe operational zone. Line the work surface with a disposable, anti-static weigh mat.
-
Step 2: PPE Donning Sequence. Inspect all PPE for defects. Don the lab coat, followed by the respirator (perform a positive/negative pressure seal check), safety goggles, and finally, double nitrile gloves. Critical: Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff.
-
Step 3: Anti-Static Handling. Use a grounded, anti-static micro-spatula. Slowly transfer the required mass of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate into a pre-tared, sealable amber vial.
-
Step 4: Sealed Transfer. Cap the vial tightly inside the fume hood. Wipe the exterior of the sealed vial with a 70% ethanol wipe to neutralize any microscopic surface contamination before removing it from the hood.
-
Step 5: System Validation. After removing the sealed vial, observe the analytical balance. It must return exactly to 0.0000g. Causality: A deviation indicates that powder has aerosolized or spilled onto the weigh pan, triggering an immediate localized decontamination protocol.
Spill Response and Disposal Plan
In the event of a powder spill inside the fume hood, execute the following recovery plan:
-
Suppress: Do not dry sweep, as this forces the lipophilic powder into the air. Cover the spill with absorbent pads lightly dampened with 70% ethanol or water to suppress dust generation.
-
Collect: Carefully scoop the damp pads and powder into a designated, wide-mouth hazardous waste container using a disposable plastic scraper.
-
Decontaminate: Wash the affected surface with a laboratory-grade detergent and water, followed by a final wipe down with 70% ethanol.
-
Disposal: Collect all contaminated consumables (outer gloves, weigh boats, mats, spill pads) in a labeled solid hazardous waste container. Dispose of in accordance with your institutional Chemical Hygiene Plan and local environmental regulations.
Visualizing the Safety Workflow
The following diagram maps the logical progression of hazard controls, ensuring that engineering controls and PPE are integrated seamlessly into the operational workflow.
Figure 1: Sequential safety workflow for handling hazardous purine derivative powders.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
